2,3-Dichloro-6-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPIHKOPKWGJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390753 | |
| Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-95-4 | |
| Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,3-dichloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative of interest in medicinal chemistry and materials science. This document outlines a key synthetic pathway, providing comprehensive experimental protocols and quantitative data to support research and development activities.
Core Synthesis Pathway: Ortho-lithiation and Formylation
The primary route for the synthesis of this compound involves the ortho-lithiation of 1,2-dichloro-4-fluorobenzene, followed by formylation. This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C6 position, which is subsequently quenched with a formylating agent to yield the target aldehyde.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Synthesis of this compound via ortho-lithiation and formylation.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 1,2-dichloro-4-fluorobenzene.[1]
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
n-Butyllithium (1.6M in hexane)
-
N-Methylformanilide
-
Dry Tetrahydrofuran (THF)
-
Hexane
-
10% Aqueous Sulfuric Acid
-
Ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 1,2-dichloro-4-fluorobenzene (7.85 g, 47.6 mmoles) in dry tetrahydrofuran (120 ml).
-
Lithiation: Cool the solution to -68°C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (48 ml of 1.6M in hexane, 52.3 mmoles) dropwise over 1.5 hours, maintaining the temperature at -68°C.
-
Stirring: Stir the resulting solution at -68°C for an additional 2 hours.
-
Formylation: Add a solution of N-methylformanilide (6.48 ml) in dry tetrahydrofuran (15 ml) dropwise over 1.5 hours, ensuring the temperature remains at -68°C.
-
Quenching and Workup: After stirring for a further 1.5 hours at -68°C, pour the reaction mixture into a mixture of 10% aqueous sulfuric acid and ether.
-
Extraction and Purification: Separate the ethereal layer, wash it with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The desired aldehyde is obtained as an 8 g product.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,2-Dichloro-4-fluorobenzene |
| Amount of Starting Material | 7.85 g (47.6 mmoles) |
| Reagents | n-Butyllithium, N-Methylformanilide |
| Moles of n-Butyllithium | 52.3 mmoles |
| Product | This compound |
| Yield | 8 g |
| Spectroscopic Data | M+ 196/194/192, nmr (CDCl₃) δ10.5 (s,H) |
Logical Workflow of the Synthesis
The synthesis of this compound follows a clear and logical progression from starting material to final product. The workflow diagram below illustrates the key stages of the process.
Caption: Experimental workflow for the synthesis of this compound.
This comprehensive guide provides researchers and professionals with the necessary information to understand and replicate the synthesis of this compound. The detailed protocol, quantitative data, and workflow diagrams are intended to facilitate further research and application of this compound in various fields of chemical science.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4), a key intermediate in organic synthesis. The strategic placement of two chloro and one fluoro substituents on the benzaldehyde scaffold imparts unique electronic characteristics, influencing its reactivity and utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document collates available data on its physical and spectral properties, alongside relevant experimental protocols and logical workflows, to serve as a vital resource for professionals in chemical research and drug development.
Core Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. Its properties are significantly influenced by the strong inductive electron-withdrawing effects of the halogen substituents. This electronic profile makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 95399-95-4 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| InChI Key | BDPIHKOPKWGJCU-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C=O)Cl)Cl | [2] |
| Physical Properties | ||
| Melting Point | 56-60 °C | [1][2] |
| Water Solubility | Slightly soluble | [1][2][3] |
| Handling and Storage | ||
| Sensitivity | Air Sensitive | [1][2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep container tightly closed. | [2] |
Spectroscopic Data Overview
| Spectroscopy Type | Expected Key Features |
| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. Aromatic Protons (Ar-H): Two coupled doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants influenced by the adjacent chlorine and fluorine atoms. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal expected in the range of δ 185-195 ppm.[4] Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to halogens will show characteristic shifts and potential C-F coupling. |
| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. The presence of electron-withdrawing groups typically shifts this absorption to a higher wavenumber.[5] C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. C-Cl and C-F Stretches: Found in the fingerprint region (below 1400 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 192, showing a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |
Experimental Protocols & Synthesis
The synthesis of substituted benzaldehydes often involves the formylation of a corresponding substituted benzene ring or the oxidation of a benzyl alcohol or toluene derivative.
Logical Workflow for Synthesis
A plausible synthetic route to this compound involves the formylation of 1,2-dichloro-4-fluorobenzene. This transformation is a key step in introducing the aldehyde functionality to the halogenated aromatic core.
Caption: Plausible synthetic pathway to this compound.
General Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method for the synthesis of this compound from 1,2-dichloro-4-fluorobenzene, based on a known synthetic route.[6]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, place N-methylformanilide in an appropriate solvent (e.g., o-dichlorobenzene).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Add 1,2-dichloro-4-fluorobenzene to the reaction mixture. Heat the mixture to 80-90°C and maintain this temperature with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding an aqueous solution of sodium carbonate or sodium hydroxide until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization to yield pure this compound.
Reactivity and Applications in Drug Development
The electron-withdrawing nature of the three halogen substituents significantly enhances the electrophilicity of the carbonyl carbon in this compound.
-
Enhanced Reactivity: This heightened electrophilicity makes it more reactive in nucleophilic addition reactions, such as Grignard reactions, Wittig reactions, and condensations (e.g., Knoevenagel condensation), compared to less halogenated benzaldehydes.[7]
-
Pharmaceutical Intermediate: Fluorinated aromatic aldehydes are crucial building blocks in modern drug discovery.[8] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates. The unique substitution pattern of this compound makes it a valuable precursor for synthesizing complex, highly functionalized molecules for screening in drug development programs.
Logical Relationship of Core Properties
The interplay between the molecular structure and the observable physicochemical properties is fundamental to understanding the compound's behavior in a research and development setting.
Caption: Interrelation of the core properties and applications.
References
- 1. chemwhat.com [chemwhat.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | 95399-95-4 [chemicalbook.com]
- 4. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Identifiers and Properties
This compound is a substituted benzaldehyde with the chemical formula C₇H₃Cl₂FO. The presence of two chlorine atoms and one fluorine atom on the benzene ring, in addition to the aldehyde functional group, confers specific chemical properties and reactivity to the molecule. A summary of its key identifiers is presented in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 95399-95-4 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][4] |
| Molecular Weight | 193.01 g/mol | [5] |
| IUPAC Name | This compound | [2] |
| SMILES String | C1=CC(=C(C(=C1F)C=O)Cl)Cl | [2] |
| Synonyms | Benzaldehyde, 2,3-dichloro-6-fluoro- | [1] |
| Melting Point | 56-60 °C | [1] |
| Solubility | Slightly soluble in water | [1][6] |
| Sensitivity | Air Sensitive | [1][2] |
Synthesis of this compound: An Experimental Protocol
A plausible method for the synthesis of this compound is through the formylation of 1,2-dichloro-4-fluorobenzene.[7] This transformation can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11]
Vilsmeier-Haack Reaction Protocol
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[9][11]
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Ice bath
-
Sodium acetate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, under an inert atmosphere, phosphorus oxychloride is added dropwise to an ice-cold solution of N,N-dimethylformamide in an anhydrous solvent. The mixture is stirred until the Vilsmeier reagent, a chloroiminium salt, is formed.[11]
-
Formylation: A solution of 1,2-dichloro-4-fluorobenzene in the same anhydrous solvent is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature. The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure the completion of the electrophilic aromatic substitution.[8]
-
Hydrolysis: The reaction is then carefully quenched by pouring it onto crushed ice. The intermediate iminium salt is hydrolyzed to the corresponding aldehyde by the addition of an aqueous solution of sodium acetate and stirring.[8]
-
Work-up and Purification: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can then be purified by techniques such as distillation or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
References
- 1. chemwhat.com [chemwhat.com]
- 2. fishersci.ie [fishersci.ie]
- 3. chemscene.com [chemscene.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 95399-95-4 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
molecular structure and formula of 2,3-Dichloro-6-fluorobenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4), a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited availability of published experimental data for this specific isomer, this guide combines available information with predicted spectroscopic data to offer a valuable resource.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with two chlorine atoms, one fluorine atom, and a formyl (-CHO) group. Its molecular formula is C₇H₃Cl₂FO.[1] The strategic placement of these functional groups significantly influences the molecule's chemical reactivity and physical properties.
Molecular Formula: C₇H₃Cl₂FO CAS Number: 95399-95-4[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | 56-60 °C | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water | |
| Purity | Typically available at ≥98% | [1] |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. Therefore, the following tables present predicted ¹H NMR, ¹³C NMR, and key IR absorption bands, which are crucial for the structural elucidation and quality control of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show signals for the aldehydic proton and the two aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.3 | Singlet (s) | Aldehydic proton (-CHO) |
| ~7.5-7.7 | Multiplet (m) | Aromatic protons |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (Aldehyde) |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~135-140 | C-Cl |
| ~120-130 | Aromatic C-H and C-Cl |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1720 | C=O stretch (Aldehyde) |
| ~2820, ~2720 | C-H stretch (Aldehyde) |
| ~1580-1600 | C=C stretch (Aromatic) |
| ~1200-1250 | C-F stretch |
| ~750-850 | C-Cl stretch |
Synthesis and Experimental Protocols
Synthesis of this compound from 1,2-Dichloro-4-fluorobenzene
Reaction Principle: This method would likely involve an ortho-lithiation of 1,2-dichloro-4-fluorobenzene followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The regioselectivity of the lithiation would be directed by the fluorine atom.
Experimental Protocol (General Procedure):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1,2-dichloro-4-fluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being gradually warmed to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Applications in Drug Development and Organic Synthesis
Halogenated benzaldehydes are valuable building blocks in medicinal chemistry and organic synthesis. The presence of multiple halogen substituents and an aldehyde functional group in this compound offers several potential applications:
-
Scaffold for Heterocyclic Synthesis: The aldehyde group can participate in various condensation and cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The specific substitution pattern may be a key structural motif in the synthesis of novel APIs. The chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Cross-Coupling Reactions: The C-Cl bonds can potentially participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to the aromatic ring.
The logical relationship for its potential use in drug discovery is outlined in the diagram below.
Caption: Potential role of this compound in a drug discovery workflow.
References
2,3-Dichloro-6-fluorobenzaldehyde safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 2,3-Dichloro-6-fluorobenzaldehyde (CAS No: 95399-95-4). The information is compiled to guide laboratory personnel in the safe use, storage, and disposal of this compound.
Chemical Identification and Properties
This compound is a halogenated benzaldehyde derivative. Its chemical structure and basic properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 95399-95-4 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |
| Molecular Weight | 193.00 g/mol | [1][2][3] |
| Melting Point | 56-60 °C | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| Sensitivity | Air Sensitive | [3] |
| Boiling Point | No data available | |
| Density | No data available |
| Flash Point | No data available | |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as hazardous.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source:[1]
Signal Word: Warning [1]
Hazard Pictogram:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The health hazards are inferred from the GHS classification.
Table 3: Summary of Toxicological Effects
| Exposure Route | Effect | Source |
|---|---|---|
| Inhalation | May cause respiratory tract irritation.[1] | [1] |
| Skin Contact | Causes skin irritation.[1] | [1] |
| Eye Contact | Causes serious eye irritation.[1] | [1] |
| Ingestion | Effects not fully characterized. Wash out mouth with water and call a physician.[1] | [1] |
| LD50/LC50 | No data available | |
Experimental Protocols and Handling Procedures
Safe handling is paramount to minimize exposure risk. The following protocols are based on standard laboratory practice for hazardous chemicals and information from the available safety data sheet.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
An accessible safety shower and eyewash station must be located in the immediate vicinity of the workstation.[1]
A standard PPE protocol is required when handling this compound. The workflow for donning and using PPE should be strictly followed.
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1]
-
Storage: The container should be kept tightly closed in a dry, cool, and well-ventilated place. As the material is noted to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage if safe to do so. Do not let the product enter drains.[1]
-
For solids, sweep up and shovel into a suitable container for disposal. For solutions, absorb with an inert liquid-binding material (e.g., diatomite) and dispose of contaminated material according to regulations.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following flowchart outlines the necessary steps.
Detailed First Aid Protocols:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a physician promptly.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Relocate the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen or CPR if necessary, but avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water.[1] Do not induce vomiting and call a physician.[1]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[4]
References
An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
2,3-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential reactivity. Due to the limited specific data on this particular isomer, this guide also draws logical comparisons with the well-studied isomer, 2-chloro-6-fluorobenzaldehyde, to infer potential synthetic utility and reactivity. This document aims to be a valuable resource for researchers interested in the strategic use of polysubstituted benzaldehydes in the design and synthesis of novel molecules.
Introduction
Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic molecules. The specific pattern of halogen substitution on the benzene ring significantly influences the reactivity of the aldehyde group and provides handles for further chemical modifications. This compound, with its distinct substitution pattern, presents a unique scaffold for the synthesis of complex chemical entities. This guide summarizes the currently available information on this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 95399-95-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Melting Point | 56-60 °C | [2] |
| Solubility | Slightly soluble in water. | [1] |
| Sensitivity | Reported to be air sensitive. | [2] |
Synthesis
Formylation of 1,2-Dichloro-4-fluorobenzene
A plausible method for the synthesis of this compound is the formylation of 1,2-dichloro-4-fluorobenzene. One common method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction.
Hypothetical Experimental Protocol (Vilsmeier-Haack Reaction):
-
Reagents: 1,2-Dichloro-4-fluorobenzene, N-Methylformanilide (or Dimethylformamide - DMF), and phosphoryl chloride (POCl₃).
-
Procedure:
-
To a cooled solution of N-Methylformanilide or DMF, slowly add phosphoryl chloride with stirring to form the Vilsmeier reagent.
-
Add 1,2-dichloro-4-fluorobenzene to the Vilsmeier reagent.
-
Heat the reaction mixture under controlled temperature for a specified duration.
-
After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.
Diagram 1: Hypothetical Synthesis of this compound
Caption: Hypothetical Vilsmeier-Haack synthesis of the target compound.
Chemical Reactivity and Potential Applications in Synthesis
While specific experimental data on the reactions of this compound is scarce, its reactivity can be inferred from the general behavior of aromatic aldehydes. The presence of two electron-withdrawing chlorine atoms and a fluorine atom is expected to activate the aldehyde group towards nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound. Given the electrophilic nature of the carbonyl carbon in this compound, it is expected to readily undergo this reaction.
Hypothetical Experimental Protocol (Knoevenagel Condensation):
-
Reagents: this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a basic catalyst (e.g., piperidine or ammonium acetate).
-
Procedure:
-
Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.
-
Diagram 2: Knoevenagel Condensation Workflow
Caption: General workflow for a Knoevenagel condensation reaction.
Synthesis of Heterocyclic Compounds
Substituted benzaldehydes are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, which form the backbone of many pharmaceutical drugs.[4] Derivatives of the related 2-chloro-6-fluorobenzaldehyde are used in the production of antiseptics like dicloxacillin and flucloxacillin.[5] It is plausible that this compound could serve as a starting material for novel heterocyclic structures with potential biological activity.
Biological Activity
There is currently no specific information available in the searched literature regarding the biological activity of this compound or its derivatives. However, the broader class of halogenated benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and anticancer effects. For instance, derivatives of 2-chloro-6-fluorobenzaldehyde are key intermediates in the synthesis of penicillinase-resistant antibiotics.[6][7] Research into the biological properties of derivatives of this compound could be a promising area for future investigation.
Spectroscopic Data
No published spectroscopic data (NMR, IR, MS) for this compound was found in the comprehensive searches conducted. For researchers who synthesize this compound, the following are general protocols for acquiring such data.
Hypothetical Experimental Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be beneficial for unambiguous assignment of signals.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Diagram 3: Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of a compound.
Conclusion and Future Outlook
This compound is a chemical entity with potential for use in synthetic and medicinal chemistry. However, there is a significant lack of published data regarding its synthesis, reactivity, and biological properties. The information presented in this guide is based on the limited available data and logical extrapolations from related compounds. Further research is needed to fully elucidate the chemical and biological profile of this molecule. The development of a robust synthetic protocol and the exploration of its utility in the synthesis of novel compounds, particularly those with potential pharmacological activity, would be valuable contributions to the field.
References
Spectroscopic and Synthetic Profile of 2,3-Dichloro-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,3-dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic characteristics based on data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a key synthetic pathway.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS No. 95399-95-4) are summarized below. This information is crucial for its application in chemical synthesis and analysis.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
| Melting Point | 56-60 °C |
| Appearance | Predicted to be a solid at room temperature |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 2,3-dichlorobenzaldehyde and various fluorinated benzaldehydes, and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two aromatic protons and one aldehydic proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~10.3 | Singlet | Aldehydic proton (-CHO) |
| ~7.6-7.8 | Multiplet | Aromatic protons |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Chemical Shift (δ) (ppm) | Assignment |
| ~185-190 | Carbonyl carbon (C=O) |
| ~160-165 (d) | C-F |
| ~135-140 | C-Cl |
| ~130-135 | C-Cl |
| ~120-130 | Aromatic C-H |
| ~115-120 (d) | Aromatic C-H |
| ~125-135 | Quaternary aromatic carbon |
Note: (d) indicates a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1720 | C=O stretch (aldehyde) |
| ~2820 and ~2720 | C-H stretch (aldehyde) |
| ~1550-1600 | C=C stretch (aromatic ring) |
| ~1000-1200 | C-F stretch |
| ~700-850 | C-Cl stretch |
Mass Spectrometry (Predicted)
The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+2 and M+4 peaks for chlorine-containing fragments.
| m/z | Proposed Fragment |
| 192/194/196 | [M]⁺ (Molecular ion) |
| 191/193/195 | [M-H]⁺ |
| 163/165/167 | [M-CHO]⁺ |
| 128/130 | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Number of scans: 16-32
-
Relaxation delay: 1-5 seconds
-
Spectral width: 0-12 ppm
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024 or more, depending on the sample concentration
-
Relaxation delay: 2-10 seconds
-
Pulse program: Proton-decoupled
-
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Film Deposition : Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).
-
Ionization : Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection : Detect the ions to generate the mass spectrum.
Synthesis of this compound
A potential synthetic route to this compound involves the formylation of 1,2-dichloro-4-fluorobenzene.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.
An In-depth Technical Guide on the Solubility of 2,3-Dichloro-6-fluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,3-Dichloro-6-fluorobenzaldehyde, a crucial intermediate in various synthetic pathways. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative solubility information and presents detailed experimental protocols for the quantitative determination of its solubility in organic solvents.
Core Data Summary
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior. The compound is reported to be slightly soluble in water[1]. By analogy to the structurally similar compound 2-Chloro-6-fluorobenzaldehyde, which is soluble in organic solvents such as methanol and ethanol, it is anticipated that this compound will exhibit solubility in common organic solvents[2].
Given the lack of specific quantitative data, researchers are encouraged to determine the solubility in solvents pertinent to their specific applications using the detailed experimental protocols provided in the subsequent sections of this guide.
| Solvent | Temperature | Solubility |
| Water | Not Specified | Slightly Soluble[1] |
| Organic Solvents | Not Specified | Expected to be soluble based on structural analogs. |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental for process development and optimization. The following are detailed methodologies for the quantitative determination of the solubility of this compound.
1. Gravimetric Method for Solubility Determination
The gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Calibrated thermometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Securely cap the container to prevent solvent evaporation.
-
Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Periodically, visually inspect the sample to confirm that undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the filtered saturated solution.
-
Carefully evaporate the solvent from the evaporation dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL of solvent.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution + dish) - (Mass of dish + solute)
-
Solubility = (Mass of dissolved solute / Mass of solvent) x 100
-
-
Solubility (mg/mL):
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Volume of saturated solution withdrawn
-
Solubility = Mass of dissolved solute (mg) / Volume of solution (mL)
-
-
2. Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Procedure:
-
Follow the "Preparation of a Saturated Solution" steps as outlined in the Gravimetric Method.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on solubility determination.
Caption: Logical workflow for solvent selection.
This technical guide serves as a foundational resource for researchers working with this compound. While specific solubility data is sparse, the provided experimental protocols offer a clear path to generating the necessary data for informed process development and optimization.
References
An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde: A Key Pharmaceutical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative with applications as a key intermediate in the synthesis of pharmaceutical compounds. Due to the limited availability of detailed public data on this specific isomer (CAS No. 95399-95-4), this document also includes illustrative information on the closely related and more extensively documented isomer, 2-Chloro-6-fluorobenzaldehyde, to provide a contextual framework for research and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 95399-95-4 |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
| Melting Point | 56-60 °C |
| Purity | Typically ≥ 98% |
Synthesis of this compound
The primary synthetic route to this compound is the formylation of 1,2-Dichloro-4-fluorobenzene. While specific, detailed industrial protocols are proprietary, the Vilsmeier-Haack reaction is a common and applicable laboratory method for this transformation.
General Experimental Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N-methylformanilide or dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Methodology:
-
Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N-methylformanilide or DMF. The mixture is stirred until the formation of the Vilsmeier reagent is complete.
-
Formylation: 1,2-Dichloro-4-fluorobenzene is added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.
-
Hydrolysis: Upon completion of the formylation, the reaction mixture is carefully quenched with water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde product.
-
Purification: The crude product is then purified using standard techniques such as extraction, distillation, or recrystallization to yield this compound.
Quantitative Data:
Detailed quantitative data, such as reaction yields and purity for the synthesis of this compound, is not widely published. For analogous reactions, yields can typically range from moderate to good, depending on the specific reaction conditions and substrate reactivity.
Applications in Pharmaceutical Synthesis
While this compound is classified as a key intermediate in pharmaceuticals, specific examples of its use in the synthesis of marketed drugs are not readily found in publicly available literature. This may indicate its application in proprietary or developmental drug candidates.
For illustrative purposes, the pharmaceutical applications of the isomeric 2-Chloro-6-fluorobenzaldehyde are well-documented. It is a crucial precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics, most notably flucloxacillin and dicloxacillin.
Illustrative Example: Synthesis of Flucloxacillin using 2-Chloro-6-fluorobenzaldehyde
The synthesis of flucloxacillin from 2-Chloro-6-fluorobenzaldehyde involves the formation of a key isoxazole intermediate, which is subsequently coupled with 6-aminopenicillanic acid (6-APA).
Caption: Synthetic workflow for the production of Flucloxacillin from 2-Chloro-6-fluorobenzaldehyde.
This multi-step synthesis highlights the importance of halogenated benzaldehydes in constructing the complex side chains of beta-lactam antibiotics.
Spectroscopic Data
Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (around 7-8 ppm) and a characteristic aldehyde proton signal (around 10 ppm). Coupling patterns will be influenced by the chlorine and fluorine substituents. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (around 190 ppm) and multiple signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the halogens. Carbon-fluorine coupling is expected. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration for the aldehyde (around 1700 cm⁻¹). C-H stretching of the aldehyde proton (around 2850 and 2750 cm⁻¹). C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.00 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the pharmaceutical industry. While detailed public information on its specific uses and synthesis is limited, its structural similarity to other important building blocks, such as 2-Chloro-6-fluorobenzaldehyde, suggests its utility in the development of novel therapeutic agents. Further research and publication in this area would be beneficial to the scientific community.
Methodological & Application
The Utility of 2,3-Dichloro-6-fluorobenzaldehyde in Medicinal Chemistry: A Case of Mistaken Identity and a Pivot to a Versatile Analogue
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry and a Necessary Clarification
The investigation into the applications of 2,3-dichloro-6-fluorobenzaldehyde as a building block in medicinal chemistry has revealed a notable scarcity of documented use in publicly available scientific literature and patent databases. While this compound is commercially available, its role in the synthesis of bioactive molecules and pharmaceuticals appears to be largely unexplored or at least not widely reported.
In contrast, a closely related isomer, 2-chloro-6-fluorobenzaldehyde , has been extensively utilized as a versatile starting material in the development of a range of therapeutic agents. Given the lack of information on the requested compound, this document will focus on the well-established applications of 2-chloro-6-fluorobenzaldehyde to provide relevant and valuable insights for medicinal chemists. The unique substitution pattern of 2-chloro-6-fluorobenzaldehyde, featuring an aldehyde flanked by both a chloro and a fluoro group, imparts specific reactivity that has been successfully leveraged in drug discovery.
Application Notes for 2-Chloro-6-fluorobenzaldehyde
2-Chloro-6-fluorobenzaldehyde serves as a key intermediate in the synthesis of several classes of medicinally important compounds. Its primary applications lie in the construction of heterocyclic scaffolds that form the core of many drugs.
1. Synthesis of Penicillinase-Resistant Antibiotics
A prominent and well-documented application of 2-chloro-6-fluorobenzaldehyde is in the synthesis of isoxazolyl penicillins, such as flucloxacillin and dicloxacillin.[1][2][3][4] These semi-synthetic β-lactam antibiotics are crucial for treating infections caused by penicillinase-producing bacteria, particularly Staphylococcus aureus. The 2-chloro-6-fluorophenyl moiety is a critical component of the side chain, which sterically hinders the action of bacterial β-lactamase enzymes, thus protecting the antibiotic's β-lactam ring from degradation.
The general synthetic strategy involves the conversion of 2-chloro-6-fluorobenzaldehyde into a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate. This activated acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield the final antibiotic.[3]
2. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The aldehyde functionality of 2-chloro-6-fluorobenzaldehyde readily participates in Knoevenagel condensation reactions with active methylene compounds.[1] This carbon-carbon bond-forming reaction is fundamental in medicinal chemistry for the synthesis of a wide variety of intermediates and bioactive molecules. The resulting α,β-unsaturated products can serve as Michael acceptors or be further elaborated into more complex structures.
3. Synthesis of Heterocyclic Scaffolds
The reactivity of 2-chloro-6-fluorobenzaldehyde has been exploited to construct various heterocyclic systems of medicinal interest, including pyrimidines and isoxazoles.[1] Substituted pyrimidines are a common feature in a multitude of drugs, exhibiting a broad range of biological activities. Similarly, the isoxazole ring is a valuable pharmacophore found in numerous pharmaceuticals.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of compounds derived from 2-chloro-6-fluorobenzaldehyde.
| Product/Intermediate | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference Application |
| 2-(2-Chloro-6-fluorobenzylidene)malononitrile | 2-Chloro-6-fluorobenzaldehyde, Malononitrile | Piperidine | Ethanol | 2-4 hours | >90 | Knoevenagel Condensation Intermediate |
| Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | 2-Chloro-6-fluorobenzaldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 hours | ~85-95 | Knoevenagel Condensation Intermediate |
| 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile | 2-Chloro-6-fluorobenzaldehyde, Ethyl cyanoacetate, Thiourea | K₂CO₃ | Ethanol | 24 hours | - | Precursor to Pyrimidine Derivatives |
| 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole | 2-Chloro-6-fluorobenzaldehyde oxime, N-Chlorosuccinimide, Terminal alkyne | Triethylamine | DCM | - | - | Synthesis of Isoxazole Derivatives |
| Flucloxacillin Sodium | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, 6-APA sodium salt | - | Water | 4 hours | - | Penicillinase-Resistant Antibiotic |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile via Knoevenagel Condensation [1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(2-chloro-6-fluorobenzylidene)malononitrile.
-
Dry the product under vacuum.
Protocol 2: Synthesis of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile [1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous potassium carbonate
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of 2-chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g), ethyl cyanoacetate (10 mmol, 1.13 g), thiourea (10 mmol, 0.76 g), and anhydrous potassium carbonate (15 mmol, 2.07 g) in absolute ethanol (50 mL) is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured into ice-water (100 mL).
-
Acidify the mixture with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield the crude product.
Protocol 3: General Procedure for the Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazoles [1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
A terminal alkyne (e.g., propargyl alcohol)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-chloro-6-fluorobenzaldehyde oxime (10 mmol) in DCM.
-
Add NCS (11 mmol) and stir at room temperature to form the corresponding hydroximoyl chloride.
-
In a separate flask, dissolve the terminal alkyne (10 mmol) and triethylamine (12 mmol) in DCM.
-
Slowly add the solution of the hydroximoyl chloride to the alkyne solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-(2-chloro-6-fluorophenyl)-5-substituted-isoxazole.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Mechanism of action of Flucloxacillin.
Caption: Synthetic utility of 2-chloro-6-fluorobenzaldehyde.
References
Application Notes and Protocols: Reaction Mechanisms Involving 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing halogen atoms on the phenyl ring, renders the aldehyde group highly reactive towards nucleophilic attack and condensation reactions. This reactivity profile makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development. While specific literature on the reaction mechanisms of this compound is limited, its reactivity can be largely extrapolated from the well-documented chemistry of the closely related and commercially significant compound, 2-chloro-6-fluorobenzaldehyde. The additional chloro group at the 3-position is expected to further enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates and yields in various transformations.
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, with the understanding that these are based on analogous reactions with 2-chloro-6-fluorobenzaldehyde.
Key Reaction Mechanisms and Applications
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. This compound is an excellent substrate for this reaction due to the enhanced electrophilicity of its carbonyl carbon. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]
Reaction Mechanism:
The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the stable α,β-unsaturated product.
Caption: General workflow of the Knoevenagel condensation reaction.
Experimental Protocol: Synthesis of 2-(2,3-Dichloro-6-fluorobenzylidene)malononitrile
-
Materials: this compound, Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will typically precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the purified product.[1]
-
Quantitative Data (Analogous to 2-Chloro-6-fluorobenzaldehyde Reactions) [2]
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-(2-Chloro-6-fluorobenzylidene)malononitrile | Malononitrile | Piperidine | Ethanol | 2-4 | >90 |
| Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 | ~85-95 |
Synthesis of Isoxazole Derivatives
This compound is a key starting material for the synthesis of isoxazole derivatives, which are important scaffolds in many pharmaceutical compounds, including penicillinase-resistant antibiotics like flucloxacillin.[3]
Synthetic Pathway:
The synthesis involves a multi-step process beginning with the formation of an oxime from the aldehyde, followed by chlorination to a hydroximoyl chloride, and subsequent [3+2] cycloaddition with an alkyne to form the isoxazole ring.
Caption: Synthetic pathway for isoxazole derivatives.
Experimental Protocol: Synthesis of 3-(2,3-Dichloro-6-fluorophenyl)-5-substituted-isoxazole
-
Part A: Oxime Formation
-
Dissolve this compound (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and sodium carbonate (15 mmol).
-
Stir the mixture at room temperature for 4-6 hours.[2]
-
Remove ethanol under reduced pressure and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the oxime.
-
-
Part B: Cycloaddition
-
Dissolve the oxime (10 mmol) in a suitable solvent like dichloromethane.
-
Add N-Chlorosuccinimide (NCS) (11 mmol) and stir to form the hydroximoyl chloride.
-
In a separate flask, dissolve a terminal alkyne (12 mmol) and triethylamine (15 mmol) in the same solvent.
-
Slowly add the hydroximoyl chloride solution to the alkyne solution at 0 °C.[2]
-
Allow the reaction to proceed to completion, then perform an appropriate workup and purification.
-
Application in Drug Synthesis: Flucloxacillin
This compound, by extension from its 2-chloro analog, is a crucial precursor for the synthesis of isoxazolyl penicillins like flucloxacillin.[3][4][5] The isoxazole moiety, derived from the aldehyde, is essential for the antibiotic's resistance to bacterial penicillinase enzymes.
Signaling Pathway of Flucloxacillin:
Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][4]
Caption: Mechanism of action of Flucloxacillin.
Experimental Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA)
-
Materials: 3-(2,3-Dichloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (synthesized from the corresponding aldehyde), 6-Aminopenicillanic acid (6-APA), Sodium bicarbonate, Organic solvent (e.g., acetone), Hydrochloric acid.
-
Procedure:
-
Dissolve 6-APA in an aqueous solution of sodium bicarbonate and cool to 0-5°C.
-
Add a solution of the isoxazole acid chloride in an organic solvent dropwise to the cooled 6-APA solution, maintaining a pH of 7-8.
-
After the reaction is complete, acidify the mixture with hydrochloric acid.
-
Extract the flucloxacillin acid into an organic solvent.
-
The acid can then be converted to its sodium salt for pharmaceutical use.[3]
-
Spectroscopic Data
Accurate structural elucidation of intermediates and final products is critical. The following table summarizes expected spectroscopic data for this compound, based on data for similar compounds.[6][7]
Spectroscopic Data Summary
| Technique | Compound | Key Signals |
| ¹H NMR | This compound | ~10.4 ppm (s, 1H, -CHO), ~7.3-7.8 ppm (m, 2H, Ar-H) |
| ¹³C NMR | This compound | ~186 ppm (C=O), ~115-165 ppm (Ar-C) |
| IR (KBr) | This compound | ~1700 cm⁻¹ (C=O stretch), ~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1200-1300 cm⁻¹ (C-F stretch), ~700-800 cm⁻¹ (C-Cl stretch) |
| MS (EI) | This compound | Molecular ion peak (M⁺) at m/z corresponding to C₇H₃Cl₂FO, fragmentation peaks corresponding to loss of -CHO (M-29) and halogens.[8] |
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] The sample is then ready for analysis in an NMR spectrometer.
References
Applications in the Synthesis of Isoxazolyl Penicillins: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of isoxazolyl penicillins. This class of semi-synthetic β-lactam antibiotics, which includes key members such as oxacillin, cloxacillin, dicloxacillin, and flucloxacillin, is of significant importance in treating infections caused by penicillinase-producing staphylococci.
Introduction
Isoxazolyl penicillins are a class of β-lactam antibiotics characterized by a 6-aminopenicillanic acid (6-APA) nucleus connected to a substituted isoxazole side chain. This structural feature confers resistance to bacterial β-lactamase enzymes, which are a primary mechanism of resistance to traditional penicillins. Their development in the 1960s was a crucial advancement in combating infections caused by Staphylococcus aureus. These antibiotics are acid-stable, allowing for oral administration.
Mechanism of Action
Like other penicillin antibiotics, isoxazolyl penicillins inhibit the synthesis of the bacterial cell wall. They act as irreversible inhibitors of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). By acylating the serine residue in the active site of PBPs, they block the cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and bacterial death. The bulky isoxazolyl side chain sterically hinders the access of β-lactamase enzymes to the β-lactam ring, preventing their inactivation.
Caption: Mechanism of action of isoxazolyl penicillins.
Therapeutic Applications
Isoxazolyl penicillins are primarily used to treat infections caused by penicillin-resistant, methicillin-susceptible Staphylococcus aureus (MSSA). Their clinical applications include:
-
Skin and Soft Tissue Infections: Effective against cellulitis, impetigo, and wound infections caused by staphylococci and streptococci.
-
Bone and Joint Infections: Used in the treatment of osteomyelitis and septic arthritis.
-
Endocarditis: A therapeutic option for staphylococcal endocarditis.
-
Pneumonia: May be used in cases of staphylococcal pneumonia.
-
Surgical Prophylaxis: Administered before certain surgical procedures to prevent postoperative staphylococcal infections.
Quantitative Data
Comparative In Vitro Activity (MIC in µg/mL)
The following table summarizes the minimum inhibitory concentrations (MICs) of isoxazolyl penicillins against common Gram-positive pathogens.
| Antibiotic | Staphylococcus aureus (Penicillin-resistant) | Streptococcus pyogenes |
| Oxacillin | 0.25 - 2.0 | 0.06 - 0.25 |
| Cloxacillin | 0.25 - 1.0 | 0.06 - 0.25 |
| Dicloxacillin | 0.12 - 0.5 | 0.03 - 0.12 |
| Flucloxacillin | 0.25 - 1.0 | 0.12 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Comparative Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties of the isoxazolyl penicillins in adults with normal renal function.
| Parameter | Oxacillin | Cloxacillin | Dicloxacillin | Flucloxacillin |
| Oral Bioavailability | ~30% | ~50% | >50% | >50% |
| Protein Binding | ~94% | ~94% | ~98% | ~95% |
| Elimination Half-life | ~0.5 - 1 hour | ~0.5 - 1 hour | ~0.7 hours | ~1 hour |
| Primary Route of Excretion | Renal and Hepatic | Renal and Hepatic | Renal and Biliary | Renal |
Experimental Protocols
The synthesis of isoxazolyl penicillins involves two main stages: the synthesis of the isoxazolyl side chain precursor, typically an acyl chloride, and the subsequent acylation of 6-aminopenicillanic acid (6-APA).
General Workflow for Isoxazolyl Penicillin Synthesis
Caption: General synthetic workflow for isoxazolyl penicillins.
Protocol for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride (Cloxacillin Side Chain)
This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride.
Materials:
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Bis(trichloromethyl) carbonate (triphosgene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the anhydrous solvent.
-
Add a stoichiometric excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents of thionyl chloride). A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the next step or purified by distillation or crystallization.
Protocol for the Acylation of 6-Aminopenicillanic Acid (6-APA) to form Cloxacillin
This protocol outlines the coupling of the acyl chloride with 6-APA.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Aqueous sodium bicarbonate solution or another suitable base
-
Organic solvent (e.g., acetone, ethyl acetate)
-
Reaction vessel with a stirrer and temperature control
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve 6-APA in an aqueous solution of sodium bicarbonate at a low temperature (0-5 °C) with stirring. The pH should be maintained between 7.5 and 8.5.
-
Separately, dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a water-miscible organic solvent like acetone.
-
Slowly add the acyl chloride solution to the 6-APA solution while vigorously stirring and maintaining the temperature between 0-10 °C.
-
Continuously monitor and adjust the pH of the reaction mixture, keeping it in the range of 7.5-8.5 by adding a base solution as needed.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Once the reaction is complete (monitored by HPLC), extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove impurities.
-
Adjust the pH of the aqueous layer to 2.0-3.0 with a suitable acid (e.g., dilute HCl or H₂SO₄) to precipitate the cloxacillin acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For the preparation of the sodium salt, the cloxacillin acid is dissolved in a suitable organic solvent and treated with a sodium salt, such as sodium 2-ethylhexanoate, to precipitate cloxacillin sodium.
Conclusion
The isoxazolyl penicillins remain a cornerstone in the treatment of staphylococcal infections due to their stability against β-lactamases. The synthesis of these compounds, centered around the acylation of 6-APA with specifically designed isoxazole side chains, is a well-established and adaptable process in medicinal chemistry. Understanding the nuances of their synthesis, mechanism of action, and pharmacokinetic properties is essential for the development of new and improved antibacterial agents.
Application Notes and Protocols: The Role of 2-Chloro-6-fluorobenzaldehyde in Agrochemical Production
Introduction
2-Chloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex agrochemical molecules.[1] Its distinct substitution pattern, featuring both chlorine and fluorine atoms, enables regioselective modifications, rendering it a valuable precursor for a variety of active ingredients.[1] This document focuses on the application of 2-chloro-6-fluorobenzaldehyde in the production of the diamide insecticide, chlorantraniliprole. Chlorantraniliprole is a highly effective insecticide that functions as a potent activator of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[2]
The synthetic pathway to chlorantraniliprole from 2-chloro-6-fluorobenzaldehyde involves a multi-step process to first synthesize the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield the final product.[1]
Synthetic Pathway Overview
The overall synthetic strategy for chlorantraniliprole starting from 2-chloro-6-fluorobenzaldehyde can be summarized in the following key transformations:
-
Methylation: Conversion of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-methylbenzaldehyde.
-
Oxidation: Oxidation of 2-chloro-6-methylbenzaldehyde to 2-chloro-6-methylbenzoic acid.
-
Amination: Amination of 2-chloro-6-methylbenzoic acid to yield 2-amino-3-methylbenzoic acid.
-
Chlorination: Chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid.
-
Amidation: Amidation of 2-amino-5-chloro-3-methylbenzoic acid with methylamine to form the crucial intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Coupling: The final step involves the coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to produce chlorantraniliprole.
Data Presentation
Table 1: Summary of Intermediates and Reaction Yields in the Synthesis of Chlorantraniliprole
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-methylbenzaldehyde | 154.59 | - |
| 2 | 2-Chloro-6-methylbenzaldehyde | 2-Chloro-6-methylbenzoic acid | 170.59 | 85 (overall from step 1) |
| 3 | 2-Chloro-6-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | 151.16 | - |
| 4 | 2-Amino-3-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid | 185.61 | 83-98.1 |
| 5 | 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | 198.65 | 78.3 |
| 6 | 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | 483.15 | 77-91.5 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methylbenzoic Acid from 2-Chloro-6-fluorobenzaldehyde
This two-step protocol describes the conversion of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-methylbenzoic acid.
Step 1a: Synthesis of 2-Chloro-6-methylbenzaldehyde
This procedure involves the formation of an n-butylimine derivative followed by reaction with a Grignard reagent.
-
Materials: 2-chloro-6-fluorobenzaldehyde, n-butylamine, methylmagnesium chloride in THF, tetrahydrofuran (THF), and aqueous acid for hydrolysis.
-
Procedure:
-
Convert 2-chloro-6-fluorobenzaldehyde to its n-butylimine derivative by reacting it with n-butylamine.
-
In a separate reaction vessel, treat the n-butylimine derivative with two equivalents of methylmagnesium chloride in tetrahydrofuran (THF).
-
Perform aqueous hydrolysis to yield 2-chloro-6-methylbenzaldehyde.
-
Step 1b: Oxidation to 2-Chloro-6-methylbenzoic Acid
This step involves the oxidation of the aldehyde to a carboxylic acid.
-
Materials: 2-chloro-6-methylbenzaldehyde, sodium chlorite, dimethyl sulfoxide (DMSO), and a suitable solvent system.
-
Procedure:
-
Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent.
-
Add sodium chlorite as the oxidizing agent.
-
Use a stoichiometric quantity of dimethyl sulfoxide (DMSO) as a scavenger for hypochlorite byproduct.[3]
-
Monitor the reaction until completion.
-
Isolate and purify the 2-chloro-6-methylbenzoic acid. This two-step process can achieve an overall yield of 85%.
-
Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol outlines the amination and subsequent chlorination of 2-chloro-6-methylbenzoic acid.
Step 2a: Synthesis of 2-Amino-3-methylbenzoic Acid
This step involves a nucleophilic aromatic substitution to replace the chlorine atom with an amino group.
-
Materials: 2-chloro-3-methylbenzoic acid, ammonia, a suitable solvent, and a catalyst (if required).
-
Procedure:
-
In a pressure vessel, dissolve 2-chloro-3-methylbenzoic acid in a suitable solvent.
-
Introduce ammonia gas into the vessel.[4]
-
Heat the reaction mixture under pressure to facilitate the substitution reaction.[4]
-
After the reaction is complete, cool the vessel and vent the excess ammonia.
-
Isolate the 2-amino-3-methylbenzoic acid product.
-
Step 2b: Chlorination to 2-Amino-5-chloro-3-methylbenzoic Acid
This step introduces a chlorine atom to the aromatic ring.
-
Materials: 2-amino-3-methylbenzoic acid, N-chlorosuccinimide (NCS) or dichlorohydantoin, N,N-dimethylformamide (DMF), benzoyl peroxide (optional catalyst), ice water, and dilute hydrochloric acid.[5][6]
-
Procedure:
-
In a round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid (e.g., 0.557 mol) in N,N-dimethylformamide (e.g., 337 ml).[6]
-
Add a chlorinating agent such as N-chlorosuccinimide (e.g., 1.15 mol) or dichlorohydantoin (e.g., 0.279 mol).[5][6] Benzoyl peroxide can be added as a catalyst.[6]
-
Monitor the reaction by liquid chromatography until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[5][6]
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[5][6] Yields are reported to be in the range of 83-87%.[5][6]
-
Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol describes the amidation of 2-amino-5-chloro-3-methylbenzoic acid.
-
Materials: 2-amino-5-chloro-3-methylbenzoic acid, a coupling agent (e.g., N,N'-diisopropylcarbodiimide), 1-hydroxybenztriazole, methylamine, and a suitable solvent.[3]
-
Procedure:
-
Activate the carboxylic acid of 2-amino-5-chloro-3-methylbenzoic acid. This can be achieved by reacting it with a coupling agent like N,N'-diisopropylcarbodiimide in the presence of 1-hydroxybenztriazole to form an active intermediate.[3]
-
React the activated intermediate with methylamine to form the amide.[3]
-
Alternatively, a one-pot method can be employed where 2-amino-3-methylbenzoic acid is first reacted with acetic acid and aqueous monomethylamine, followed by the addition of sulfuryl chloride for chlorination and subsequent amidation.[7]
-
Isolate and purify the 2-amino-5-chloro-N,3-dimethylbenzamide. A reported yield for this type of transformation is 78.3%.[7]
-
Protocol 4: Synthesis of Chlorantraniliprole
This final step involves the coupling of the two key intermediates.
-
Materials: 2-amino-5-chloro-N,3-dimethylbenzamide, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a coupling agent (e.g., methanesulfonyl chloride), a base (e.g., potassium carbonate or 3-methylpyridine), and a solvent (e.g., acetonitrile).[1][8]
-
Procedure:
-
In a reaction vessel, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (e.g., 32 g) to acetonitrile (e.g., 150 ml).[1]
-
Add a base such as potassium carbonate (e.g., 16.6 g) to form a slurry.[1]
-
Add 2-amino-5-chloro-N,3-dimethylbenzamide (e.g., 20 g) to the slurry.[1]
-
Add a coupling agent. For example, slowly add methanesulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 22-25°C).[9]
-
Stir the reaction mixture at a controlled temperature (e.g., 29°C) for several hours.[1]
-
Monitor the formation of chlorantraniliprole by HPLC.[1]
-
Upon completion, the product can be isolated by adding water, filtering the precipitate, washing with water, and drying.[1] Purity of over 98% and yields of 77-86% have been reported.[1]
-
Visualizations
Caption: Synthetic pathway of Chlorantraniliprole.
Caption: Experimental workflow for Chlorantraniliprole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 8. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 9. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
Application Notes and Protocols for Heterocyclic Compound Synthesis from 2,3-Dichloro-6-fluorobenzaldehyde
A thorough review of available scientific literature and chemical databases indicates a significant lack of published research on the synthesis of heterocyclic compounds specifically from 2,3-Dichloro-6-fluorobenzaldehyde. While this compound is commercially available as a chemical intermediate, its direct application in the synthesis of heterocyclic systems does not appear to be a well-documented area of research.
This absence of specific data prevents the creation of detailed Application Notes and Protocols as requested. The electronic and steric effects of the additional chlorine atom at the 3-position on the benzaldehyde ring, compared to the more commonly studied 2-chloro-6-fluorobenzaldehyde, would significantly influence its reactivity. Therefore, direct extrapolation from the synthetic routes of related compounds would be scientifically unsound and could lead to unpredictable outcomes in a laboratory setting.
For researchers interested in the synthesis of fluorinated heterocyclic compounds, a wealth of information is available for the closely related starting material, 2-Chloro-6-fluorobenzaldehyde . This compound is a versatile precursor for a variety of heterocyclic systems with applications in medicinal chemistry and materials science. Below is a summary of synthetic applications and protocols for this related compound, which may serve as a reference point for potential, analogous reactivity, though direct translation of these methods to this compound is not recommended without extensive optimization and characterization.
Synthesis of Heterocyclic Compounds from the Related 2-Chloro-6-fluorobenzaldehyde
2-Chloro-6-fluorobenzaldehyde is a key intermediate in the synthesis of various heterocyclic compounds, including isoxazolyl penicillins like flucloxacillin.[1][2] It is also utilized in carbon-carbon bond formation reactions such as the Knoevenagel condensation.[2]
Application 1: Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)
A primary application of 2-chloro-6-fluorobenzaldehyde is in the synthesis of semi-synthetic, penicillinase-resistant antibiotics.[2][3] The process involves the conversion of the benzaldehyde into a key isoxazole intermediate, which is then coupled with 6-aminopenicillanic acid (6-APA).[2]
Logical Workflow for Isoxazole Synthesis:
Caption: Synthetic pathway from 2-Chloro-6-fluorobenzaldehyde to the key isoxazole intermediate.
Application 2: Knoevenagel Condensation
2-Chloro-6-fluorobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds.[4] This reaction is fundamental for creating carbon-carbon bonds and forming α,β-unsaturated compounds.[4]
Experimental Protocol: Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile [4]
-
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
-
Procedure:
-
Dissolve 2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and wash it with cold ethanol (2 x 10 mL).[4]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(2-Chloro-6-fluorobenzylidene)malononitrile.[4]
-
Dry the product under a vacuum.[4]
-
Quantitative Data for Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde [4]
| Product | Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-(2-Chloro-6-fluorobenzylidene)malononitrile | 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | >90 |
| Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | 2-Chloro-6-fluorobenzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 | ~85-95 |
Experimental Workflow for Knoevenagel Condensation:
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
While detailed protocols for the synthesis of heterocyclic compounds from this compound are not currently available in the surveyed literature, the extensive research on the related 2-Chloro-6-fluorobenzaldehyde provides a foundation for potential synthetic explorations. Researchers are encouraged to use the information on the latter compound as a guide for developing novel synthetic methodologies for this compound, keeping in mind that reaction conditions will likely require significant adaptation and optimization.
References
Quantitative Analysis of 2,3-Dichloro-6-fluorobenzaldehyde in Reaction Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,3-Dichloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this analyte in complex reaction mixtures is critical for monitoring reaction progress, determining yield, and ensuring the quality and purity of the final product.
The primary analytical techniques for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of method will depend on the specific characteristics of the reaction matrix, the required sensitivity, and the available instrumentation.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for method development and sample preparation.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO[1] |
| Molecular Weight | 193.00 g/mol [1][2] |
| Melting Point | 56-60 °C[1] |
| Solubility | Slightly soluble in water[1] |
Analytical Methodologies
A comparative overview of the recommended analytical techniques is presented below. The subsequent sections provide detailed experimental protocols for each method.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[3] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound.[3] | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] |
| Sample Preparation | Typically involves a simple dilution in a suitable organic solvent ("dilute and shoot").[3] | May require derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[3] |
| Sensitivity | High sensitivity, particularly with an Electron Capture Detector (ECD) or when coupled with a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.[3] | Sensitivity is dependent on the analyte's chromophore; derivatization can significantly improve sensitivity.[3] |
| Specificity | High specificity, especially with a mass spectrometer (GC-MS), which provides structural information through fragmentation patterns.[3][4] | Specificity can be enhanced by using a Diode Array Detector (DAD) for spectral confirmation or by coupling with a mass spectrometer (LC-MS).[3] |
| Analysis Time | Generally offers rapid analysis times.[3] | Analysis times can be longer compared to modern GC methods.[3] |
Experimental Protocols
Note: The following protocols are based on established methods for the closely related compound 2-Chloro-6-fluorobenzaldehyde and are expected to be a strong starting point for the analysis of this compound. Method optimization and validation are highly recommended for specific reaction matrices and laboratory instrumentation.
Protocol 1: Quantitative Analysis by Gas Chromatography (GC)
This method is suitable for the routine analysis of this compound in organic reaction mixtures.
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a known volume of a suitable GC-grade solvent (e.g., acetonitrile or dichloromethane) to achieve a concentration within the calibration range.[5]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
2. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.[5]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
3. GC-FID/MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent[3][4][5] |
| Column | J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or similar mid-polarity column[3][4][5] |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min[3][4] |
| Inlet Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 140 °C, hold for 2 min; Ramp: 5 °C/min to 200 °C, hold for 2 min[3] |
| Detector (FID) | 280 °C[3] |
| Detector (MS) | Transfer line: 250 °C; Ion source: 230 °C; Ionization mode: Electron Ionization (EI) at 70 eV[4] |
| MS Acquisition | Full scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.[4] |
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
If using MS, confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[5]
Workflow for GC Analysis of this compound
Caption: Experimental workflow for GC analysis.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is an alternative to GC, particularly useful for less volatile impurities or when derivatization is desired to enhance sensitivity and selectivity.
1. Derivatization and Sample Preparation (with DNPH):
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a catalytic amount of sulfuric acid.
-
Mix a known volume of the sample solution (dissolved in acetonitrile) with the DNPH reagent.[3][4]
-
Allow the reaction to proceed at room temperature or with gentle heating to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction if necessary and dilute the sample to the desired concentration with the mobile phase.[3]
2. Standard Preparation:
-
The reference standard of this compound should be derivatized in the same manner as the samples to prepare a calibration curve.
3. HPLC-UV/DAD Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent[3] |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or similar C18 column[6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25 °C[3][4] |
| Injection Volume | 10 µL |
| Detector | UV or Diode Array Detector (DAD) set at the λmax of the DNPH derivative (typically around 360 nm). |
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of the derivatized analyte in the samples from the calibration curve.[4]
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis.
Method Validation and Data Presentation
For reliable and reproducible results, the chosen analytical method should be validated according to ICH guidelines or internal standard operating procedures. The validation should assess parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Typical Performance Characteristics (Based on Analogous Compounds):
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.999[7] | ≥ 0.99[4] |
| Accuracy (Recovery) | 93.7% - 107.7%[7] | 98% - 102%[4] |
| Precision (%RSD) | < 5% | ≤ 2%[4] |
| LOD | ~0.4 ppm[7] | Dependent on derivatization and chromophore; can be in the low ppm range.[3] |
| LOQ | ~1.2 ppm[7] | Dependent on derivatization and chromophore; can be in the low ppm range.[3] |
Logical Relationship for Quantification
Caption: Logical relationship for quantification.
These protocols and guidelines provide a comprehensive framework for the quantitative analysis of this compound. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reliable data essential for research, development, and quality control in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly cited method is the ortho-lithiation of 1,2-dichloro-4-fluorobenzene, followed by electrophilic quench with a formylating agent like N-methyl-N-phenylformamide or N,N-dimethylformamide (DMF).[1][2] This directed metalation approach utilizes the strong ortho-directing ability of the fluorine atom to achieve regioselectivity.[3][4]
Q2: Why is my ortho-lithiation reaction failing or giving a low yield?
A2: Low yields in ortho-lithiation reactions are frequently traced to several critical factors:
-
Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Rigorously anhydrous conditions, including dry solvents and glassware, under an inert atmosphere (e.g., argon or nitrogen) are essential for success.[5][6]
-
Reagent Quality: The concentration of commercial n-BuLi solutions can degrade over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
-
Temperature Control: These reactions are highly exothermic and must be maintained at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[7][8]
-
Incomplete Lithiation: The lithiation step may not go to completion. This can be due to insufficient n-BuLi, poor reagent quality, or suboptimal reaction time.
Q3: What are the major side products I should be aware of?
A3: Several side products can form during this synthesis:
-
Protonated Starting Material: If the aryllithium intermediate reacts with a proton source (like trace water) during the reaction or workup, it will revert to the 1,2-dichloro-4-fluorobenzene starting material.[9]
-
Regioisomers: While fluorine is a strong ortho-directing group, lithiation at other positions on the aromatic ring can occur, leading to isomeric dichlorofluorobenzaldehydes.[3]
-
Products from Halogen-Lithium Exchange: Although less common with chloro- and fluoro-substituents compared to bromo- or iodo-substituents, lithium-halogen exchange is a potential competing reaction.[4]
Q4: Can I use N,N-dimethylformamide (DMF) instead of N-methyl-N-phenylformamide?
A4: Yes, DMF is a very common formylating agent used to trap aryllithium intermediates.[10] Both N-methyl-N-phenylformamide and DMF can be effective. The choice may depend on availability, purity, and specific reaction kinetics. Both reagents must be strictly anhydrous.[6]
Q5: What are the best methods for purifying the final product?
A5: Purification can be challenging due to the presence of unreacted starting material and potential byproducts.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the aldehyde product from non-polar starting materials and other impurities.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from mixtures by forming a solid bisulfite adduct upon treatment with a saturated sodium bisulfite solution.[11][12][13] The adduct can be filtered and then the aldehyde can be regenerated by treatment with a base (e.g., NaOH).[11][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor Quality of n-BuLi: Reagent has degraded over time. | Titrate the n-BuLi solution before use to confirm its concentration. Use a fresh bottle if necessary. |
| Presence of Moisture: Water in solvents, reagents, or glassware is quenching the organolithium. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).[6] Maintain a positive pressure of inert gas (argon/nitrogen) throughout the experiment. | |
| Incorrect Reaction Temperature: Temperature rose above -70 °C, causing decomposition of the aryllithium intermediate. | Maintain a consistent low temperature (e.g., -78 °C using a dry ice/acetone bath). Add n-BuLi slowly and dropwise to control the exotherm. | |
| Recovery of Starting Material | Incomplete Lithiation: Insufficient n-BuLi or reaction time. | Use a slight excess of n-BuLi (e.g., 1.1 equivalents).[1] Allow the lithiation to stir for an adequate time at low temperature (e.g., 2 hours).[1] |
| Premature Quench: The aryllithium intermediate is being protonated before the formylating agent is added. | Ensure the formylating agent is added to the reaction mixture at low temperature and that the workup procedure does not introduce acidic protons until the formylation is complete. | |
| Formation of Multiple Products | Incorrect Regioselectivity: Lithiation is occurring at multiple positions on the ring. | The fluorine at C-4 strongly directs lithiation to the C-3 position. If other isomers are significant, consider using a different base like Lithium diisopropylamide (LDA), which can sometimes offer different selectivity due to its steric bulk.[2][7] |
| Side Reactions with Formylating Agent: The formylating agent is reacting further or causing side reactions. | Add the formylating agent slowly at low temperature. Ensure it is pure and anhydrous. | |
| Difficult Purification | Co-elution of Product and Starting Material: Similar polarity makes chromatographic separation difficult. | Utilize the bisulfite adduct formation method to selectively remove the aldehyde product from the crude mixture.[12][14] |
| Emulsion during Aqueous Workup: Formation of a stable emulsion layer during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
The following data is derived from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,2-Dichloro-4-fluorobenzene |
| Base | n-Butyllithium (n-BuLi) |
| Formylating Agent | N-methyl-N-phenylformamide |
| Solvent | Tetrahydrofuran (THF) / Hexane |
| Temperature | -68 °C |
| Molar Ratio (Base/Substrate) | ~1.1 : 1 |
| Reported Yield | ~87% (calculated from reported mass)[1] |
Experimental Protocols
Key Experiment: Synthesis via Ortho-lithiation and Formylation
This protocol is based on a documented synthesis and is intended for trained laboratory professionals.[1]
Materials:
-
1,2-Dichloro-4-fluorobenzene (47.6 mmoles)
-
n-Butyllithium (1.6M in hexane, 1.1 eq, 52.3 mmoles)
-
N-methyl-N-phenylformamide (1.1 eq, 52.3 mmoles)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous Sulfuric Acid
-
Diethyl Ether
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert nitrogen atmosphere, add a solution of 1,2-dichloro-4-fluorobenzene (7.85 g, 47.6 mmoles) in dry tetrahydrofuran (120 ml) to an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Lithiation: Cool the solution to -68 °C using a dry ice/acetone bath. Add n-butyllithium (48 ml of 1.6M solution in hexane, 52.3 mmoles) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not rise significantly.
-
Stirring: Once the addition is complete, stir the reaction mixture at -68 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation: In a separate flask, prepare a solution of N-methyl-N-phenylformamide (6.48 ml, ~7.07 g, 52.3 mmoles) in dry tetrahydrofuran (15 ml). Add this solution dropwise to the reaction mixture over 1.5 hours at -68 °C.
-
Quench: After stirring for a further 1.5 hours at -68 °C, pour the reaction mixture into a beaker containing 10% aqueous sulfuric acid and diethyl ether with vigorous stirring.
-
Extraction & Workup: Transfer the mixture to a separatory funnel. Separate the ethereal layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. Further purification can be achieved by column chromatography or bisulfite adduct formation if necessary.
Visualizations
The following diagrams illustrate key workflows for the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,3-Dichloro-6-fluorobenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3-Dichloro-6-fluorobenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as 1,2-dichloro-4-fluorobenzene or other precursors.
-
Over-oxidized Products: The corresponding carboxylic acid, 2,3-Dichloro-6-fluorobenzoic acid, is a frequent impurity resulting from the oxidation of the aldehyde.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Side-reaction Products: Depending on the specific synthesis, other chlorinated or fluorinated aromatic compounds may be present.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?
A2: Discoloration often arises from polymeric or highly conjugated byproducts formed during the reaction or upon standing. Trace metallic impurities can also contribute to color. Treatment with activated carbon during recrystallization can be effective in removing colored impurities. Column chromatography is also an excellent method for separating the desired product from colored, less mobile impurities.
Q3: How can I effectively remove the corresponding carboxylic acid impurity?
A3: The most straightforward method to remove acidic impurities like 2,3-Dichloro-6-fluorobenzoic acid is a simple acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash the solution with a mild aqueous base, such as 10% sodium bicarbonate solution.[1] The acidic impurity will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Q4: Is it possible to purify this compound by distillation?
A4: While vacuum distillation can be a viable purification technique for liquid aldehydes, this compound is a solid at room temperature. Therefore, distillation is generally not the preferred method for its final purification. However, it might be used to remove volatile impurities from the crude reaction mixture before other purification steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity after recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly, leading to the trapping of impurities.- Insufficient washing of the crystals. | - Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for similar aromatic aldehydes include ethanol or a mixture of n-hexane and ethyl acetate.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Wash the collected crystals with a small amount of the cold recrystallization solvent.[2] |
| Product does not crystallize | - The product may be too impure.- The solution is not saturated.- The presence of oily impurities preventing crystal lattice formation. | - First, try to remove major impurities by another method, such as an acid-base wash or column chromatography. - Reduce the volume of the solvent by evaporation to achieve saturation. - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of pure product if available. |
| Poor separation during column chromatography | - Incorrect mobile phase polarity.- Column overloading.- The compound is degrading on the silica gel. | - Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for aromatic aldehydes is a mixture of n-hexane and ethyl acetate, aiming for an Rf value of 0.2-0.3 for the product.[2] - Use an appropriate amount of crude product for the column size. - For sensitive aldehydes, chromatography can be performed on neutral alumina instead of silica gel. |
| Formation of an emulsion during extraction | - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated aqueous NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
Data Presentation: Purification Parameters for a Structurally Similar Aldehyde
| Purification Method | Solvent/Mobile Phase | Typical Purity Achieved | Reference |
| Recrystallization | Ethanol or n-hexane/ethyl acetate | >98% | [2] |
| Column Chromatography | n-hexane/ethyl acetate (gradient) | >99% | [2] |
| Sodium Bisulfite Adduct Formation | Diethyl ether/water | >99% | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for a final purification step if the crude this compound is a solid.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. Based on similar compounds, ethanol or a mixture of n-hexane and ethyl acetate are good starting points.[2] The ideal solvent should dissolve the aldehyde at an elevated temperature but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate.[2] The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly effective for separating aldehydes from non-carbonyl containing impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]
-
Adduct Formation: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the organic solution of the crude product in a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously for 5-10 minutes. The bisulfite adduct of the aldehyde will preferentially move to the aqueous layer.[2]
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing non-aldehydic impurities, can be discarded.
-
Washing: Wash the organic layer with a small portion of saturated sodium bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.[2]
-
Regeneration of Aldehyde: To regenerate the aldehyde, add a strong base, such as 10% sodium hydroxide solution, to the aqueous solution containing the adduct until the solution is basic (pH > 10).[2]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer containing the purified aldehyde over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.[2]
Visualizations
Caption: Decision workflow for selecting a purification technique.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-6-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dichloro-6-fluorobenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from 1,2-dichloro-4-fluorobenzene. The primary methods for introducing the aldehyde group (formylation) onto the benzene ring are:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich aromatic ring.[1][2][3][4]
-
Ortho-lithiation followed by Formylation: This route involves the deprotonation of the aromatic ring at a position ortho to a directing group (in this case, the fluorine atom is the strongest directing group) using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF.[5][6]
-
Friedel-Crafts type Formylation: This involves the use of a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃).[7][8]
Q2: Which position on 1,2-dichloro-4-fluorobenzene is most likely to be formylated?
A2: The fluorine atom is a strong ortho, para-directing group in electrophilic aromatic substitution. The chlorine atoms are also ortho, para-directing but are less activating than fluorine. Therefore, the formylation is most likely to occur at the position ortho to the fluorine atom, which is the C6 position, to yield the desired this compound. However, the formation of other isomers is possible and should be monitored.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to optimize include:
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are often crucial, especially for ortho-lithiation, to prevent side reactions and decomposition of intermediates.[9][10]
-
Reagent Purity and Stoichiometry: The purity of starting materials, solvents, and reagents is critical. Moisture, in particular, can quench organometallic reagents and the Vilsmeier reagent.[11] Precise control over the stoichiometry of the base and formylating agent is necessary to maximize yield and minimize byproducts.
-
Reaction Time: The reaction time should be carefully monitored to ensure complete conversion without promoting the formation of degradation products.
-
Inert Atmosphere: For reactions involving organometallic intermediates like ortho-lithiation, maintaining a dry and inert atmosphere (e.g., using argon or nitrogen) is essential to prevent quenching by atmospheric moisture and oxygen.[5]
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods:
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and isomeric byproducts using a silica gel stationary phase and a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure product.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Starting Material | Ensure the 1,2-dichloro-4-fluorobenzene is of high purity. The presence of impurities can inhibit the reaction. |
| Deactivated Formylating Agent | The Vilsmeier reagent is moisture-sensitive.[11] Prepare it fresh before use under anhydrous conditions. For ortho-lithiation, ensure the formylating agent (e.g., DMF) is anhydrous. |
| Insufficiently Strong Base (Ortho-lithiation) | Use a sufficiently strong organolithium reagent like n-butyllithium or s-butyllithium. The choice of solvent can also influence the basicity. |
| Incorrect Reaction Temperature | For ortho-lithiation, maintain a very low temperature (typically -78 °C) to ensure the stability of the lithiated intermediate. For the Vilsmeier-Haack reaction, the optimal temperature may vary and should be determined experimentally.[3] |
| Premature Quenching of Reagents | Ensure all glassware is thoroughly dried and the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent quenching by moisture or oxygen. |
Formation of Multiple Products (Isomers or Byproducts)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | In the Vilsmeier-Haack or Friedel-Crafts reactions, the directing effects of the halogens may lead to a mixture of isomers. Modifying the Lewis acid or reaction conditions might improve selectivity. Ortho-lithiation generally offers higher regioselectivity due to the strong directing effect of the fluorine atom. |
| Side Reactions | Over-alkylation or other side reactions can occur if the reaction temperature is too high or the reaction time is too long. Careful monitoring of the reaction progress by TLC or GC is recommended. |
| Hydrolysis of Intermediate | In the Vilsmeier-Haack reaction, the intermediate iminium salt must be hydrolyzed during workup to yield the aldehyde.[4] Ensure proper aqueous workup to complete this conversion. |
Experimental Protocols
Representative Protocol: Formylation via Ortho-lithiation
This protocol is a representative method and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,2-dichloro-4-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, syringe, magnetic stirrer, and an inert gas (argon or nitrogen) setup.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 1,2-dichloro-4-fluorobenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Caption: Troubleshooting logic for addressing low product yield in the formylation reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
identifying and minimizing byproducts in 2,3-Dichloro-6-fluorobenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dichloro-6-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for this compound include:
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Ortho-lithiation of 1,2-dichloro-4-fluorobenzene: This is a direct method involving the deprotonation of the starting material at the position ortho to the fluorine atom, followed by quenching with a formylating agent.[1]
-
Vilsmeier-Haack Reaction of 1,2-dichloro-4-fluorobenzene: This reaction introduces a formyl group onto the aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]
-
Side-chain chlorination and hydrolysis of 2,3-dichloro-6-fluorotoluene: This is an analogous method to the industrial synthesis of similar compounds like 2-chloro-6-fluorobenzaldehyde.[5][6] It involves the free-radical chlorination of the methyl group followed by hydrolysis to the aldehyde.[6]
Q2: Which analytical techniques are recommended for monitoring reaction progress and identifying byproducts?
A2: Gas chromatography (GC) is a highly effective method for monitoring the progress of these reactions, particularly for observing the consumption of starting materials and the formation of intermediates and the final product.[5][6] For purification and final product analysis, techniques such as fractional distillation under reduced pressure are often employed.[5]
Q3: What are the most common byproducts observed in the synthesis of this compound?
A3: The byproducts are highly dependent on the chosen synthetic route.
-
In the ortho-lithiation route, the primary potential byproduct is the isomeric 3,4-dichloro-2-fluorobenzaldehyde, although the directing effect of the fluorine atom generally leads to high regioselectivity.[1]
-
The Vilsmeier-Haack reaction may result in unreacted starting material and potentially other isomeric products if the reaction conditions are not optimized.[2]
-
The side-chain chlorination and hydrolysis pathway can generate a mixture of mono-, di-, and tri-chlorinated intermediates.[5] Over-oxidation during the hydrolysis step is also a common issue, leading to the formation of the corresponding 2,3-dichloro-6-fluorobenzoic acid.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
A: Low yields can stem from several factors depending on the synthetic approach.
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For Ortho-lithiation:
-
Cause: Incomplete lithiation or degradation of the organolithium intermediate.
-
Solution: Ensure strictly anhydrous conditions and maintain a low temperature (e.g., -68°C) during the lithiation and formylation steps.[7] Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
-
-
For Side-Chain Chlorination and Hydrolysis (Analogous Reactions):
-
Cause: Incomplete chlorination of the toluene precursor.[6]
-
Solution: Monitor the reaction by GC to ensure the disappearance of the starting material and mono-chlorinated intermediates.[5][6] Ensure adequate illumination for photochlorination or the use of a fresh radical initiator.[6]
-
Cause: Inefficient hydrolysis of the chlorinated intermediates.[5]
-
Solution: Verify the activity of the catalyst (e.g., solid superacid).[5] Ensure a slow and uniform addition of water and maintain the optimal reaction temperature (e.g., 150-180°C) for a sufficient duration (e.g., 4 hours).[5]
-
Problem 2: Presence of Isomeric Impurities in the Final Product
Q: My final product is contaminated with an isomeric aldehyde. How can I identify and minimize its formation?
A: Isomeric impurities are a common challenge, particularly in electrophilic aromatic substitution reactions.
-
Identification:
-
Solution: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify isomeric impurities.
-
-
Minimization in Ortho-lithiation:
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Cause: Loss of regioselectivity during the lithiation step.
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Solution: The fluorine atom is a strong ortho-directing group in lithiation reactions, which generally provides high regioselectivity.[1] Maintaining a very low reaction temperature throughout the addition of n-butyllithium and the formylating agent is crucial to minimize the formation of other isomers.[7]
-
Problem 3: Formation of Over-Oxidation Byproducts
Q: I am observing the formation of 2,3-dichloro-6-fluorobenzoic acid in my product mixture. How can I prevent this?
A: This is a common issue in reactions involving an oxidation or hydrolysis step.
-
Cause: Harsh reaction conditions during the hydrolysis of chlorinated intermediates.
-
Solution: Strictly control the temperature and reaction time during the hydrolysis step.[5] Avoid prolonged heating after the consumption of the intermediates, which can be monitored by GC.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of halogenated fluorobenzaldehydes.
| Parameter | Side-Chain Chlorination & Hydrolysis (2-chloro-6-fluorobenzaldehyde) | Ortho-lithiation (this compound) |
| Starting Material | 2-chloro-6-fluorotoluene | 1,2-dichloro-4-fluorobenzene |
| Key Reagents | Cl₂, H₂O, Solid Superacid Catalyst | n-BuLi, N-methyl-N-phenylformamide |
| Reaction Temperature | 150-180°C (Chlorination & Hydrolysis)[5] | -68°C[7] |
| Reaction Time | Monitored by GC (<0.5% monochloro-intermediate), then ~7 hours for hydrolysis[5] | ~5 hours[7] |
| Typical Yield | 92.7% - 95%[8] | Not explicitly stated, but a crude product of 8g was obtained from 7.85g of starting material.[7] |
| Reported Purity | >99.7%[8] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-lithiation
This protocol is adapted from a patented procedure.[7]
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To a solution of 1,2-dichloro-4-fluorobenzene (7.85 g, 47.6 mmoles) in dry tetrahydrofuran (120 ml) under a nitrogen atmosphere, cool the mixture to -68°C.
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Slowly add n-butyllithium (48 ml of 1.6M in hexane, 52.3 mmoles) over 1.5 hours while maintaining the temperature at -68°C.
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Stir the solution at -68°C for an additional 2 hours.
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Add a solution of N-methyl-N-phenylformamide (6.48 ml) in dry tetrahydrofuran (15 ml) over 1.5 hours at -68°C.
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Continue stirring for another 1.5 hours at the same temperature.
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Quench the reaction by pouring the mixture into 10% aqueous sulfuric acid and diethyl ether.
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Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude product.
Protocol 2: Representative Synthesis of a Halogenated Fluorobenzaldehyde via Side-Chain Chlorination and Hydrolysis
This protocol is based on the synthesis of 2-chloro-6-fluorobenzaldehyde and is provided as a representative example of this synthetic strategy.[5][8]
Step 1: Side-Chain Photochlorination
-
In a 500 mL four-necked glass reaction flask equipped with a reflux condenser, gas inlet, thermometer, and a tail gas absorption device, add 250g of the corresponding substituted toluene (e.g., 2-chloro-6-fluorotoluene).
-
Heat the mixture to 150-180°C under irradiation from a metal halide lamp.
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the reaction progress by GC until the content of the mono-chlorinated intermediate is less than 0.5%.[5]
Step 2: Catalytic Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (e.g., 1g of SO₄²⁻/Fe₃O₄).[8]
-
Maintain the temperature at 150-180°C.
-
Slowly and uniformly add water (e.g., 40g) dropwise over 2-3 hours.[5]
-
After the addition is complete, continue stirring at temperature for an additional 4 hours.
-
Monitor the completion of the reaction by GC.[5]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate) to adjust the pH to ≥ 8.[5]
-
Stir for 30 minutes and then transfer to a separatory funnel.
-
Separate the organic layer, which contains the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.[5]
Visualized Workflows and Reaction Pathways
Caption: Ortho-lithiation reaction pathway for the synthesis of this compound.
Caption: Vilsmeier-Haack reaction pathway for the formylation of 1,2-dichloro-4-fluorobenzene.
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
References
- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
removal of unreacted starting materials from 2,3-Dichloro-6-fluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2,3-Dichloro-6-fluorobenzaldehyde.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during the purification of this compound.
Problem 1: Residual 2,3-Dichloro-6-fluorotoluene Detected in the Final Product
If you are synthesizing this compound via the oxidation of 2,3-Dichloro-6-fluorotoluene, you may face challenges in removing the unreacted starting material.
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The reaction has not gone to completion, leaving a significant amount of starting material. | Optimize Reaction Conditions: Ensure sufficient reaction time, appropriate temperature, and an adequate amount of the oxidizing agent. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| Co-distillation: The starting material and product have close boiling points, leading to incomplete separation during distillation. | Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for improved separation. Optimize the distillation parameters, such as pressure and temperature, to maximize the difference in volatility. |
| Insufficient Chromatographic Separation: The chosen solvent system for column chromatography is not effective. | TLC Optimization: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) to find the optimal mobile phase that provides good separation between the product and the starting material. An Rf value of 0.2-0.3 for the product is a good target. |
Problem 2: Presence of Unreacted 1,2-Dichloro-4-fluorobenzene in the Product
For syntheses involving the formylation of 1,2-Dichloro-4-fluorobenzene, removal of the starting material can be challenging.[1]
| Potential Cause | Recommended Solution |
| Incomplete Formylation: The formylation reaction did not proceed to completion. | Review Reaction Parameters: Check the quality and stoichiometry of the formylating agent and Lewis acid. Ensure anhydrous conditions, as moisture can deactivate the reagents. Optimize the reaction temperature and time. |
| Similar Polarity: The starting material and the product may have similar polarities, making chromatographic separation difficult. | Alternative Purification Techniques: Consider vacuum distillation if the boiling points are sufficiently different. Recrystallization from a suitable solvent system could also be an effective method for purification. |
| Aqueous Work-up Issues: The starting material is not effectively removed during the aqueous work-up. | Liquid-Liquid Extraction Optimization: Perform multiple extractions with an appropriate organic solvent. Washing the organic layer with brine can help to break emulsions and improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing non-aldehydic starting materials like 2,3-dichloro-6-fluorotoluene?
A1: A highly effective and specific method for separating aldehydes from non-carbonyl containing impurities is the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the water-insoluble starting material through extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Q2: Can I use column chromatography to purify this compound from its precursors?
A2: Yes, column chromatography is a very suitable technique. Silica gel is a commonly used stationary phase. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. It is crucial to determine the optimal solvent ratio using TLC to achieve good separation.
Q3: Is recrystallization a viable option for purifying this compound?
A3: Recrystallization can be an effective final purification step, especially if the crude product is a solid. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixture of n-hexane and ethyl acetate can be good starting points for solvent screening.
Q4: What are the key differences in purification strategies when starting from 2,3-dichloro-6-fluorotoluene versus 1,2-dichloro-4-fluorobenzene?
A4: When starting from the toluene derivative, the primary impurity is non-polar, making separation by polarity-based methods like column chromatography relatively straightforward. When starting from the benzene derivative, the polarity difference between the starting material and the product is smaller, which might require more careful optimization of chromatographic conditions or the use of alternative techniques like fractional distillation.
Data Presentation
The following table summarizes the physical properties of this compound and its common unreacted starting materials, which is crucial for planning a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₇H₃Cl₂FO | 193.01 | ~220-230 (estimated) | 58-62 | Soluble in most organic solvents. |
| 2,3-Dichloro-6-fluorotoluene | C₇H₅Cl₂F | 179.02 | ~190-200 (estimated) | N/A | Insoluble in water; soluble in organic solvents. |
| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 164.99 | 173-174 | -13 | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for a final purification step of solid this compound.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. Ethanol or a mixture of n-hexane and ethyl acetate are good starting points. The ideal solvent should dissolve the aldehyde at an elevated temperature but not at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is designed for the selective removal of non-aldehydic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Adduct Formation: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the organic solution of the crude product in a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously for 5-10 minutes. The bisulfite adduct of this compound will preferentially move to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing the unreacted starting material, can be discarded.
-
Regeneration of Aldehyde: To regenerate the this compound, add a base, such as 10% sodium hydroxide solution, to the aqueous solution containing the adduct until the solution is basic.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified aldehyde over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Improving the Purity of 2,3-Dichloro-6-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-Dichloro-6-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of halogenated benzaldehydes include unreacted starting materials, intermediates from incomplete reactions, and over-oxidation products. For instance, if the synthesis involves the oxidation of a substituted toluene, you might find unreacted 2,3-dichloro-6-fluorotoluene. Over-oxidation during the reaction can lead to the formation of the corresponding benzoic acid, in this case, 2,3-dichloro-6-fluorobenzoic acid.[1] Additionally, side-reactions such as aromatic ring chlorination can introduce isomeric impurities that may be difficult to separate.[2]
Q2: How can I choose an appropriate purification method for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. A comparison of physical properties is a good starting point.[3]
-
Vacuum Distillation: This method is effective for separating volatile impurities from the desired product, especially on a larger scale.[1][4] It is particularly useful if the boiling points of the components are sufficiently different.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities.[3] The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Column Chromatography: For complex mixtures or when high purity is required on a smaller scale, silica gel column chromatography is a versatile option.[3] It separates compounds based on their polarity.
-
Bisulfite Adduct Formation: This is a classic and highly specific method for separating aldehydes from non-carbonyl containing impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by treatment with a base.[3]
Q3: My purified this compound shows low purity by GC/HPLC analysis. What could be the issue?
A3: Low purity after a purification step can be due to several factors:
-
Inefficient Purification: The chosen method may not be optimal for the specific impurities present. For example, distillation may not separate isomers with close boiling points.
-
Co-elution in Chromatography: In column chromatography, impurities may have similar polarity to the product, leading to co-elution. A different solvent system or stationary phase might be necessary.
-
Decomposition: Aldehydes can be sensitive to heat, light, and air (oxidation). The purification conditions (e.g., high distillation temperatures) might be causing degradation.
-
Contamination: Ensure all glassware is clean and solvents are of high purity to avoid introducing new impurities.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Halogenated benzaldehydes are generally classified as irritants.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Suggested Solution |
| Product decomposition at high temperature. | Lower the distillation temperature by using a higher vacuum. A pressure in the range of 10-3 mbar can significantly reduce the boiling point.[5][6] |
| Inefficient separation of close-boiling impurities. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux column) to improve separation efficiency.[1][6] |
| Product loss in the distillation residue. | Ensure the distillation is run to completion without overheating the residue, which could cause charring and loss of product. |
| Leaks in the vacuum setup. | Check all joints and seals to ensure a stable, high vacuum is maintained throughout the distillation. |
Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent or solvent mixture. | The ideal solvent should dissolve the compound when hot but not at room temperature.[3] Experiment with different solvents or solvent pairs (e.g., n-hexane/ethyl acetate, ethanol).[3][7] |
| Solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Adding a seed crystal of the pure product can also initiate crystallization. |
| Cooling the solution too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[3] |
| Presence of significant impurities. | If the product is very impure, an initial purification step (e.g., column chromatography or an acid-base wash) may be necessary before attempting recrystallization. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect mobile phase polarity. | The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[3] Adjust the ratio of polar to non-polar solvents (e.g., ethyl acetate in hexane) to achieve better separation.[8] |
| Column overloading. | Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Formation of acetals/hemiacetals on silica. | If using an alcohol in the eluent, the slightly acidic nature of silica gel can promote the formation of acetals or hemiacetals with the aldehyde.[8] This can be suppressed by adding a small amount of a non-nucleophilic base like triethylamine to the eluent or by using a different stationary phase like alumina.[8] |
| Cracks or channels in the silica gel bed. | Pack the column carefully to ensure a uniform and homogenous stationary phase bed to prevent poor separation. |
Data Presentation
Table 1: Physical Properties of this compound and Structurally Similar Compounds
Note: Data for this compound is limited. Properties of analogous compounds are provided for reference and may aid in selecting purification parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₃Cl₂FO | 193.01 | Not available | Not available |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 32–35 | 104–105 |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 65-67 | 231 |
Table 2: Purity Analysis Methodologies for Halogenated Benzaldehydes
These methods are generally applicable for the purity assessment of this compound but may require optimization.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[9] | Separation based on partitioning between a mobile and stationary phase.[9] |
| Primary Use | Purity and impurity profiling, especially for volatile impurities.[9] | Purity and impurity profiling for a wide range of non-volatile impurities.[9] |
| Typical Stationary Phase | Mid-polarity column (e.g., DB-624).[10] | Reversed-phase C18 column (e.g., Zorbax SB-C18).[11] |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium).[10] | Acetonitrile/water mixture.[11] |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10] | UV Detector.[11] |
| Expected Linearity (r²) | > 0.999[12] | ≥ 0.99[13] |
| Expected LOD | ~0.4 ppm[12] | Low ppm range (can be improved with derivatization).[14] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at low temperatures.[3][7]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: General Procedure for Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a suitable GC-grade solvent (e.g., acetonitrile or dichloromethane) to a known concentration.[10]
-
Standard Preparation: Prepare a series of working standard solutions of a reference standard of this compound by serial dilution to create a calibration curve.[10]
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a mid-polarity capillary column (e.g., DB-624).[10]
-
GC Conditions (Starting Point):
-
Analysis: Inject the standard solutions and the sample solution. Identify the product peak by comparing the retention time with the standard. Quantify the purity by comparing the peak area of the sample to the calibration curve.[10]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Fine Vacuum Distillation – Vacuum Pumps | VACUUBRAND [vacuubrand.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 2,3-Dichloro-6-fluorobenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions involving 2,3-Dichloro-6-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions to synthesize or modify this compound?
A1: Based on analogous reactions with halogenated benzaldehydes, two primary classes of catalysts are commonly employed:
-
Palladium-based catalysts: These are frequently used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and carbonylation or formylation reactions to introduce the aldehyde group. Common examples include palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and various palladium complexes with phosphine ligands.
-
Solid superacid catalysts: Iron-based solid superacids (e.g., SO₄²⁻/Fe₂O₃) are often utilized in the hydrolysis of polychlorinated toluene derivatives to form the corresponding benzaldehyde. This is a common industrial route for related compounds.[1][2][3][4]
Q2: What are the primary mechanisms of catalyst deactivation observed in these reactions?
A2: The main deactivation mechanisms are poisoning, coking (fouling), and sintering.[5]
-
Poisoning: This is a major concern, especially for palladium catalysts. The presence of chlorine and fluorine atoms in the substrate and potential impurities (like sulfur compounds) in the reactants can act as potent poisons.[6] Halide ions can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[6]
-
Coking/Fouling: This involves the deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, which physically blocks the active sites and pores.[5]
-
Sintering: At high reaction temperatures, fine catalyst particles can agglomerate into larger ones, leading to a reduction in the active surface area and, consequently, a loss of catalytic activity.[5]
Q3: My reaction yield has significantly dropped after a few cycles. How can I determine the cause of catalyst deactivation?
A3: A systematic approach involving characterization of the fresh and spent catalyst is crucial. Key analytical techniques include:
-
X-ray Diffraction (XRD): To identify changes in the catalyst's crystal structure, such as the formation of inactive phases or an increase in crystallite size due to sintering.[6]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, providing direct evidence of sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons.
A logical workflow can help diagnose the issue.
Troubleshooting Guides
Issue 1: Decreased Yield and Conversion in Palladium-Catalyzed Reactions
Symptoms:
-
Reaction progress stalls before completion.
-
Yield of this compound or its derivatives is significantly lower than expected.
-
Increased formation of byproducts.
| Possible Cause | Troubleshooting Steps | Rationale |
| Halide Poisoning | 1. Use Halide-Tolerant Ligands: Employ bulky, electron-rich phosphine ligands that can shield the palladium center. 2. Add a Halide Scavenger: Introduce a silver salt (e.g., Ag₂CO₃, AgOTf) to precipitate halide ions. 3. Slow Substrate Addition: Add the this compound or its precursor slowly to the reaction mixture. | Halide ions (Cl⁻, F⁻) are known poisons for palladium catalysts, blocking active sites.[6] Bulky ligands can sterically hinder the approach of poisons. Scavengers remove the poisoning species from the solution. Slow addition maintains a low concentration of halides at any given time. |
| Coking/Fouling | 1. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of byproduct formation that leads to coke. 2. Change Solvent: A different solvent might improve the solubility of intermediates and byproducts, preventing deposition on the catalyst. | High temperatures can accelerate decomposition and polymerization reactions on the catalyst surface. Poor solubility of reaction species can lead to their adsorption and transformation into coke. |
| Sintering | 1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Choose a More Stable Catalyst Support: Consider supports with stronger metal-support interactions. | High temperatures provide the energy for catalyst particles to migrate and agglomerate.[5] Stronger interactions with the support can anchor the metal particles, preventing sintering. |
Quantitative Data Example: Hypothetical Performance of a Palladium Catalyst in a Cross-Coupling Reaction
| Catalyst Cycle | Reaction Time (h) | Conversion (%) | Yield (%) | Notes |
| 1 (Fresh) | 4 | 98 | 92 | High activity and selectivity. |
| 2 | 6 | 85 | 78 | Noticeable decrease in activity. |
| 3 | 10 | 60 | 52 | Significant deactivation. |
| 4 | 16 | 45 | 38 | Catalyst requires regeneration or replacement. |
Issue 2: Loss of Activity in Solid Superacid Catalysts During Hydrolysis
Symptoms:
-
Incomplete hydrolysis of the polychlorinated precursor.
-
Longer reaction times are required to achieve desired conversion.
-
Decreased selectivity towards this compound.
| Possible Cause | Troubleshooting Steps | Rationale |
| Leaching of Active Sites | 1. Ensure Anhydrous Conditions (initially): Water is a reactant but excess at the start or impurities can sometimes facilitate leaching of sulfate groups. 2. Recalcinate the Catalyst: A controlled heat treatment can sometimes regenerate the acid sites. | The active sulfate groups on the solid superacid can be leached into the reaction medium, especially at high temperatures and in the presence of polar solvents. |
| Fouling by Organic Residues | 1. Wash with an Organic Solvent: Before regeneration, wash the catalyst with a suitable solvent to remove adsorbed organic species. 2. Perform Thermal Regeneration: Calcine the catalyst in air at an elevated temperature to burn off carbonaceous deposits. | Polymeric or tar-like byproducts can physically block the acid sites on the catalyst surface. |
| Structural Collapse | 1. Operate at a Lower Temperature: Avoid exceeding the thermal stability limit of the catalyst. 2. Use a More Robust Support Material: Consider alternative support materials with higher thermal and mechanical stability. | Extremely high temperatures can lead to the collapse of the catalyst's porous structure, resulting in a loss of surface area and active sites. |
Quantitative Data Example: Hypothetical Performance of a Solid Superacid Catalyst in Hydrolysis
| Catalyst Cycle | Reaction Time (h) | Conversion (%) | Selectivity (%) | Notes |
| 1 (Fresh) | 8 | 95 | 98 | Excellent performance. |
| 2 | 8 | 88 | 95 | Slight decrease in activity. |
| 3 | 10 | 80 | 92 | Deactivation becoming more apparent. |
| 4 | 12 | 72 | 88 | Significant loss of activity and selectivity. |
Experimental Protocols
Protocol 1: Characterization of Spent Palladium on Carbon (Pd/C) Catalyst by TGA
This protocol is for quantifying the amount of coke deposited on a spent Pd/C catalyst.
-
Sample Preparation:
-
After the reaction, filter the Pd/C catalyst and wash it thoroughly with a suitable solvent (e.g., ethyl acetate, then hexane) to remove any residual reactants and products.
-
Dry the catalyst in a vacuum oven at 60-80°C for at least 4 hours.
-
-
TGA Measurement:
-
Place 5-10 mg of the dried, spent catalyst into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 150°C at a rate of 10°C/min and hold for 30 minutes to remove any adsorbed solvent and water.
-
Switch the gas to air (or a dilute oxygen/nitrogen mixture).
-
Heat the sample from 150°C to 800°C at a rate of 10°C/min.
-
-
Data Analysis:
-
The weight loss observed in the air atmosphere corresponds to the combustion of carbonaceous deposits (coke). Calculate the percentage of coke based on the initial weight of the dried spent catalyst.
-
Protocol 2: Regeneration of a Fouled Iron-Based Solid Superacid Catalyst
This protocol describes a thermal regeneration method to remove organic foulants.
-
Preparation:
-
Recover the spent catalyst by filtration and wash with an appropriate organic solvent (e.g., toluene) to remove non-adsorbed organic material.
-
Dry the catalyst in an oven at 100-120°C for 12 hours.
-
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Heat the furnace to 400-500°C under a flow of nitrogen gas.
-
Once the temperature is stable, introduce a controlled flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂) for 2-4 hours to burn off the carbonaceous deposits.
-
Switch the gas flow back to nitrogen and cool the furnace to room temperature.
-
-
Re-activation:
-
The regenerated catalyst may need to be re-sulfated to restore its superacidic properties. This can be done by treating the calcined catalyst with a sulfuric acid solution followed by another calcination step. The specific conditions for this step will depend on the catalyst preparation method.
-
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
preventing over-oxidation of 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in preventing the over-oxidation of 2,3-Dichloro-6-fluorobenzaldehyde to 2,3-Dichloro-6-fluorobenzoic acid during synthesis.
Troubleshooting Guide: Preventing Over-oxidation
Over-oxidation of the aldehyde to the corresponding carboxylic acid is a common challenge in the synthesis of this compound, typically prepared from the oxidation of 2,3-Dichloro-6-fluorobenzyl alcohol. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Issue 1: Significant Formation of 2,3-Dichloro-6-fluorobenzoic Acid Detected
Possible Cause 1: Oxidizing agent is too strong.
-
Solution: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid.[1] It is crucial to use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes. Recommended mild oxidizing agents include:
Possible Cause 2: Reaction conditions are too harsh.
-
Solution: Even with a mild oxidizing agent, prolonged reaction times or elevated temperatures can lead to over-oxidation.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.
-
Control the temperature: Perform the oxidation at the recommended temperature for the chosen method. Swern oxidations, for example, are typically carried out at very low temperatures (-78 °C) to ensure selectivity.[4]
-
Possible Cause 3: Presence of water in the reaction mixture.
-
Solution: For some oxidizing agents, particularly PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[5]
-
Use anhydrous solvents: Ensure that the solvents used are thoroughly dried before use.
-
Perform the reaction under an inert atmosphere: A nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction.
-
Issue 2: Low Yield of this compound
Possible Cause 1: Incomplete oxidation.
-
Solution: While aiming to prevent over-oxidation, it is also possible for the reaction to not go to completion.
-
Optimize stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. A slight excess of the mild oxidant may be necessary, but this should be optimized carefully to avoid over-oxidation.
-
Verify reagent quality: The activity of oxidizing agents can degrade over time. Use fresh or properly stored reagents.
-
Possible Cause 2: Degradation of the product during workup.
-
Solution: The aldehyde product may be sensitive to the workup conditions.
-
Avoid strongly acidic or basic conditions: If possible, use a neutral or mildly acidic/basic workup.
-
Minimize exposure to air: Some aldehydes can be susceptible to air oxidation. Work up the reaction mixture promptly and consider sparging solutions with an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to prevent over-oxidation when preparing this compound?
A1: The most effective strategy is to choose a mild and selective oxidation method for the conversion of the corresponding primary alcohol, 2,3-Dichloro-6-fluorobenzyl alcohol, to the aldehyde. The three most commonly recommended methods are the Swern oxidation, the Dess-Martin Periodinane (DMP) oxidation, and the use of Pyridinium Chlorochromate (PCC). These methods are known for their high selectivity for aldehydes and their tolerance of a wide range of functional groups.[2][3][4]
Q2: How can I confirm that I have over-oxidation in my reaction mixture?
A2: You can use several analytical techniques to identify and quantify the presence of the carboxylic acid byproduct:
-
Thin Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize both spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the aldehyde and the carboxylic acid, allowing for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, can be used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton typically appears as a singlet between 9.5 and 10.5 ppm. The carboxylic acid proton is a broad singlet further downfield, usually above 10 ppm. For example, the aldehyde proton of 2-fluorobenzaldehyde appears at 10.35 ppm.[6]
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a chemical shift in the range of 190-200 ppm, while the carbonyl carbon of the carboxylic acid will be in the 170-185 ppm range.
-
Q3: My product is contaminated with the carboxylic acid. How can I purify it?
A3: Several methods can be employed to remove the acidic impurity:
-
Aqueous Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The aldehyde will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
-
Bisulfite Adduct Formation: Aldehydes can form solid bisulfite addition products when treated with a saturated aqueous solution of sodium bisulfite. This adduct can be filtered off, and the aldehyde can be regenerated by treatment with a base. This method is highly selective for aldehydes.[7]
-
Column Chromatography: If the above methods are not sufficient, silica gel column chromatography can be used to separate the less polar aldehyde from the more polar carboxylic acid.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the mild oxidation of benzyl alcohol derivatives to the corresponding aldehydes using different methods. Note that the optimal conditions for 2,3-Dichloro-6-fluorobenzyl alcohol may require some optimization.
| Oxidation Method | Oxidizing Agent & Conditions | Substrate Example | Yield (%) | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Benzyl alcohol | 95-99 | [8] |
| Dess-Martin Oxidation | DMP, CH₂Cl₂, Room Temp | Benzyl alcohol | ~95 | [3] |
| PCC Oxidation | PCC, Celite, CH₂Cl₂, Room Temp | Benzyl alcohol | ~85 | [2][9] |
Experimental Protocols
Protocol 1: Swern Oxidation of a Substituted Benzyl Alcohol
This protocol is a general procedure and may need optimization for 2,3-Dichloro-6-fluorobenzyl alcohol.
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the 2,3-Dichloro-6-fluorobenzyl alcohol (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of 2,3-Dichloro-6-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
-
To a suspension of PCC (1.5 eq) and Celite in anhydrous dichloromethane (DCM), add a solution of 2,3-Dichloro-6-fluorobenzyl alcohol (1.0 eq) in DCM in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway showing desired oxidation and over-oxidation.
Caption: Troubleshooting decision tree for over-oxidation.
Caption: Experimental workflow for Swern oxidation.
References
- 1. Separation of 2-Chlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 7. Workup [chem.rochester.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Scaling Up Production of 2,3-Dichloro-6-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,3-Dichloro-6-fluorobenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable methods for synthesizing this compound involve the formylation of 1,2-dichloro-4-fluorobenzene. Key industrial methods include:
-
Vilsmeier-Haack Reaction: This involves treating the starting material with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This method is often favored for its use of readily available and cost-effective reagents.
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a suitable halogenated precursor, which then reacts with a formylating agent like N,N-dimethylformamide.[4]
-
Directed Ortho-Metalation: This involves the use of a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at a position directed by the fluorine atom, followed by quenching with a formylating agent.
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
A2: Several reagents used in the synthesis of this compound are hazardous and require careful handling in a controlled laboratory environment.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Organolithium Reagents (e.g., n-butyllithium): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Solvents: Anhydrous solvents are often required, and many organic solvents are flammable and should be handled away from ignition sources.
Q3: How can the progress of the reaction be effectively monitored?
A3: Reaction monitoring is crucial for determining reaction completion and minimizing the formation of byproducts. The most common techniques are:
-
Gas Chromatography (GC): This is a highly effective method for monitoring the disappearance of the starting material (1,2-dichloro-4-fluorobenzene) and the appearance of the product.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis of the reaction mixture. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material and the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Ensure that the starting material (1,2-dichloro-4-fluorobenzene) is of high purity. For the Vilsmeier-Haack reaction, use anhydrous DMF and a fresh bottle of POCl₃, as these reagents are sensitive to moisture.[7] |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent should be prepared in situ and used promptly. Ensure the reaction temperature for its formation is maintained, typically at low temperatures (0-10 °C), before adding the aromatic substrate.[3] |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent formylation step may require heating. The optimal temperature should be determined experimentally, but typically ranges from room temperature to 80 °C.[8] |
| Premature Quenching | Ensure the reaction has gone to completion by GC or TLC analysis before quenching with water or a basic solution. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Suggested Solution |
| Formation of Isomers | While the fluorine atom is an ortho-directing group, formylation can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities.[5] Purify the crude product using fractional distillation under reduced pressure or column chromatography to separate the desired isomer.[6][9] |
| Unreacted Starting Material | If the reaction is incomplete, a significant amount of starting material will contaminate the product. Increase the reaction time or temperature, or consider adding a slight excess of the formylating agent. |
| Formation of Benzoic Acid Derivatives | Over-oxidation can lead to the formation of the corresponding benzoic acid. This is less common in Vilsmeier-Haack reactions but can occur under harsh conditions. Ensure the workup is performed promptly after the reaction is complete.[5] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Emulsion during Workup | The formation of an emulsion during the aqueous workup can make phase separation difficult. Add a saturated brine solution to help break the emulsion.[5] |
| Co-distillation of Impurities | If impurities have boiling points close to the product, separation by distillation can be challenging. Use a more efficient fractional distillation column or consider purification by column chromatography or recrystallization.[6][9] |
| Product is an Oil or Low-Melting Solid | This compound is a low-melting solid. If it oils out during recrystallization, try using a different solvent system or a seed crystal to induce crystallization. |
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting decision tree for low yield.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
1,2-dichloro-4-fluorobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,2-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until the starting material is consumed as monitored by GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Data Presentation
The following table summarizes key quantitative parameters for the Vilsmeier-Haack synthesis route.
| Parameter | Value/Range | Notes |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 1.2 : 1.1 | A slight excess of the formylating reagents is recommended to drive the reaction to completion. |
| Reaction Temperature | 40-60 °C | Higher temperatures may lead to increased byproduct formation. Monitor by GC for optimal conditions.[6] |
| Reaction Time | 2-6 hours | Highly dependent on scale and temperature. Reaction should be monitored for completion. |
| Typical Yield | 75-85% | Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. |
| Purity (Post-Purification) | >99% (by GC) | High purity is achievable with careful vacuum distillation or column chromatography.[6] |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 2,3-Dichloro-6-fluorobenzaldehyde for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of organic molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the spectral analysis of 2,3-Dichloro-6-fluorobenzaldehyde with structurally similar alternatives. By presenting experimental and predicted spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and two isomeric alternatives: 2,6-Dichlorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde. This comparative approach highlights the distinct spectral features arising from the specific substitution patterns on the benzaldehyde scaffold.
Note: Experimental data for this compound is limited in publicly accessible databases. Therefore, predicted values from spectral simulation software and established principles of spectroscopy are included and clearly marked as "(Predicted)".
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.4 (s) (Predicted) | ~7.6-7.8 (m) (Predicted) |
| 2,6-Dichlorobenzaldehyde | ~10.5 (s) | ~7.4-7.5 (m) |
| 2-Chloro-6-fluorobenzaldehyde | ~10.4 (s)[1] | ~7.2-7.6 (m)[1] |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Aldehydic Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~185 (d) (Predicted) | ~115-160 (Predicted) |
| 2,6-Dichlorobenzaldehyde | ~188 | ~128-136 |
| 2-Chloro-6-fluorobenzaldehyde | ~187[1] | ~115-162[1] |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Ar-H Stretch | C-Cl Stretch | C-F Stretch |
| This compound | ~1710 (Predicted) | ~2850, ~2750 (Predicted) | ~3100-3000 (Predicted) | ~800-600 (Predicted) | ~1250-1000 (Predicted) |
| 2,6-Dichlorobenzaldehyde | ~1700 | ~2860, ~2770 | ~3080 | ~780 | - |
| 2-Chloro-6-fluorobenzaldehyde | ~1705[2] | ~2865, ~2775 | ~3070 | ~785 | ~1240 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 192/194/196 (Predicted) | 191/193/195 ([M-H]⁺), 163/165/167 ([M-CHO]⁺), 128/130 ([M-CHO-Cl]⁺) (Predicted) |
| 2,6-Dichlorobenzaldehyde | 174/176/178 | 173/175/177 ([M-H]⁺), 145/147/149 ([M-CHO]⁺), 110/112 ([M-CHO-Cl]⁺) |
| 2-Chloro-6-fluorobenzaldehyde | 158/160 | 157/159 ([M-H]⁺), 129/131 ([M-CHO]⁺), 94 ([M-CHO-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a 2-4 second acquisition time. The number of scans can range from 16 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence on a 100 MHz spectrometer. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.[1] A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum by the instrument software.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 70°C, ramp up to 280°C, and then hold for a few minutes.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 40-400.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral analysis and structural confirmation.
References
A Comparative Analysis of the Reactivity of 2,3-Dichloro-6-fluorobenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,3-dichloro-6-fluorobenzaldehyde with other substituted benzaldehydes. The analysis is grounded in the principles of physical organic chemistry, focusing on the electronic and steric effects of substituents on the reactivity of the aldehyde functional group. While direct comparative kinetic data for this compound is limited in currently available literature, this guide extrapolates its expected reactivity based on established trends and provides supporting experimental data for analogous compounds.
The Impact of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] Halogens, such as chlorine and fluorine, are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which increases the reactivity of the aldehyde.[1][2]
This compound possesses three halogen substituents. The fluorine at the ortho position and the two chlorine atoms at the ortho and meta positions all contribute to a significant increase in the electrophilicity of the carbonyl carbon through their inductive effects. This renders this compound a highly reactive aromatic aldehyde, particularly in nucleophilic addition reactions. However, the presence of two ortho substituents (fluorine at position 6 and chlorine at position 2) also introduces steric hindrance, which can impede the approach of bulky nucleophiles.[3]
Comparative Reactivity Data
Due to the lack of specific experimental data for this compound in direct comparative studies, the following tables summarize data for other relevant benzaldehydes to illustrate the expected trends in reactivity. The reactivity of this compound is predicted to be high, likely exceeding that of 2-chloro-6-fluorobenzaldehyde, due to the additional electron-withdrawing chlorine atom.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile [1]
| Benzaldehyde Derivative | Substituents | Electronic Effect | Reaction Time (hours) | Yield (%) |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Electron-Donating | 6 | 85 |
| Benzaldehyde | Unsubstituted | Neutral | 4 | 90 |
| 4-Chlorobenzaldehyde | 4-Cl | Electron-Withdrawing | 2 | 92 |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | Strongly Electron-Withdrawing | 1.5 | 95 |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Electron-Withdrawing | 1 | 96 |
| This compound | 2-Cl, 3-Cl, 6-F | Very Strongly Electron-Withdrawing | <1.5 (Predicted) | >95 (Predicted) |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound with other benzaldehydes.
Protocol 1: Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation reaction.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In the round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. For less reactive aldehydes, gentle heating may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Determine the yield and characterize the product.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Carefully add sodium hydride (1.2 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep red/orange is typically observed).
-
Cool the ylide solution back to 0 °C and add a solution of the substituted benzaldehyde (1 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Grignard Reaction
This protocol provides a general method for the Grignard reaction.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Magnesium turnings (1.2 mmol)
-
Bromobenzene (1.2 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Iodine crystal (catalyst)
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere, place the magnesium turnings and a small crystal of iodine.
-
Add a solution of bromobenzene (1.2 mmol) in anhydrous diethyl ether (10 mL) to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the Grignard reagent at room temperature for 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of the substituted benzaldehyde (1 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a key reaction mechanism.
References
Spectroscopic Comparison of Substituted Benzaldehydes: A Focus on 2,3-Dichloro-6-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation of aromatic aldehydes is a critical step in the synthesis of a wide array of chemical entities. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dichloro-6-fluorobenzaldehyde alongside structurally similar analogs. The inclusion of detailed experimental protocols and data visualization aims to facilitate a deeper understanding of substitution patterns on the benzaldehyde scaffold.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a selection of comparable substituted benzaldehydes. The data for the reference compounds have been sourced from publicly available databases and scientific literature.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | Aldehyde-H (s) | Aromatic-H (m) |
| This compound (Predicted) | ~10.4 | ~7.3 - 7.6 |
| 2-Fluorobenzaldehyde | 10.35 | 7.17 - 7.88 |
| 2-Chlorobenzaldehyde | 10.49 | 7.35 - 7.90 |
| 2,6-Dichlorobenzaldehyde | 10.45 | 7.30 - 7.50 |
| Benzaldehyde | 10.00 | 7.52 - 7.86 |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C=O | Aromatic C |
| This compound (Predicted) | ~186 | ~115 - 160 |
| 2-Fluorobenzaldehyde | 187.9 | 116.8 - 163.8 |
| 2-Chlorobenzaldehyde | 190.9 | 127.4 - 135.5 |
| 2,6-Dichlorobenzaldehyde | 188.5 | 128.8 - 136.5 |
| Benzaldehyde | 192.7 | 129.2 - 136.6 |
The predicted chemical shifts for this compound are influenced by the combined electronic effects of the two chlorine atoms and one fluorine atom. The strong electron-withdrawing nature of these halogens is expected to deshield the aldehydic proton and the aromatic carbons, though the precise shifts are also affected by through-space interactions and coupling with the fluorine atom.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for the structural characterization of substituted benzaldehydes.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the benzaldehyde sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard, like tetramethylsilane (TMS), can be added.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans are typically required for a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
Visualization of NMR Data Relationship
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Comparative Analysis of Synthetic Routes for 2,3-Dichloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of potential synthetic routes for 2,3-dichloro-6-fluorobenzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented routes are based on established chemical transformations, adapted for this specific substitution pattern. This document offers a critical evaluation of each pathway, including detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for laboratory and process scale-up.
Executive Summary
Three primary synthetic strategies for the preparation of this compound are evaluated:
-
Oxidation of 2,3-Dichloro-6-fluorotoluene: A two-step process involving the radical-initiated side-chain chlorination of the corresponding toluene derivative, followed by hydrolysis of the resulting benzal chloride.
-
Vilsmeier-Haack Formylation of 1,2-Dichloro-4-fluorobenzene: The direct introduction of a formyl group onto the aromatic ring using the Vilsmeier-Haack reagent.
-
Ortho-lithiation and Formylation of 1,2-Dichloro-4-fluorobenzene: A regioselective approach involving directed metalation of the aromatic ring followed by quenching with a formylating agent.
The oxidation of 2,3-dichloro-6-fluorotoluene is presented as a potentially high-yielding and scalable route, drawing parallels from the industrial synthesis of structurally similar benzaldehydes. The Vilsmeier-Haack reaction, while a common formylation method, may face challenges due to the electron-deficient nature of the starting material. Ortho-lithiation offers a highly regioselective alternative, contingent on the directing effects of the halogen substituents.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the proposed synthesis routes. It is important to note that the data for these specific reactions are projected based on analogous transformations and may require optimization.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Projected Yield (%) | Projected Purity (%) |
| Oxidation | 2,3-Dichloro-6-fluorotoluene | 1. Cl₂, UV light or radical initiator2. H₂O, Solid Acid Catalyst | Several hours | 100-180 | 85-95 | >99 |
| Vilsmeier-Haack | 1,2-Dichloro-4-fluorobenzene | POCl₃, DMF | 6-12 hours | 0 - 100 | 40-60 | >98 |
| Ortho-lithiation | 1,2-Dichloro-4-fluorobenzene | n-BuLi or s-BuLi, TMEDA, DMF | 2-4 hours | -78 to 0 | 60-80 | >98 |
Experimental Protocols
Route 1: Oxidation of 2,3-Dichloro-6-fluorotoluene
This method is adapted from established industrial processes for the synthesis of halogenated benzaldehydes.[1][2][3][4]
Step 1: Side-Chain Chlorination
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, add 2,3-dichloro-6-fluorotoluene (1 mol).
-
Initiate stirring and heat the reaction mixture to 120-140 °C.
-
Irradiate the flask with a UV lamp (e.g., a high-pressure mercury lamp).
-
Introduce chlorine gas through the gas inlet tube at a controlled rate.
-
Monitor the reaction progress by gas chromatography (GC) until the desired ratio of the dichloromethyl intermediate is achieved.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.
Step 2: Hydrolysis
-
To the crude 2,3-dichloro-6-fluorobenzal chloride from the previous step, add a solid acid catalyst (e.g., a sulfated zirconia or a commercial solid superacid) (1-5% w/w).
-
Heat the mixture to 140-160 °C with vigorous stirring.
-
Slowly add water (1.5-2 equivalents) dropwise over 2-3 hours.
-
Maintain the temperature and continue stirring for an additional 2-4 hours, monitoring the hydrolysis by GC.
-
Upon completion, cool the reaction mixture to 80-90 °C.
-
Neutralize the mixture with an aqueous solution of sodium carbonate to a pH of 7-8.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by vacuum distillation to yield this compound.
Route 2: Vilsmeier-Haack Formylation of 1,2-Dichloro-4-fluorobenzene
This protocol is a general procedure for the Vilsmeier-Haack reaction and may require optimization for the electron-deficient substrate.[5][6][7][8]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,2-dichloro-4-fluorobenzene (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent.
-
Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.
-
Slowly warm the reaction mixture to a temperature between 60-100 °C and maintain for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a cold aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
Route 3: Ortho-lithiation and Formylation of 1,2-Dichloro-4-fluorobenzene
This procedure is based on general principles of directed ortho-metalation and requires strict anhydrous and anaerobic conditions.[9][10][11]
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add 1,2-dichloro-4-fluorobenzene (1 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The fluorine atom is the strongest ortho-directing group, followed by chlorine. Therefore, lithiation is expected to occur at the position ortho to the fluorine and meta to the two chlorine atoms.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, keeping the temperature below -70 °C.
-
After the addition, allow the reaction to stir at -78 °C for another hour and then slowly warm to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Comparative workflow of the three proposed synthesis routes for this compound.
Caption: Detailed experimental workflow for the oxidation route.
Caption: Signaling pathway of the Vilsmeier-Haack formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. baranlab.org [baranlab.org]
A Researcher's Guide to Quantifying the Electron-Withdrawing Nature of Chemical Substituents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Electron-Withdrawing Groups with Supporting Experimental Data.
The electronic character of a substituent profoundly influences a molecule's reactivity, acidity, basicity, and overall biological activity. A quantitative understanding of a substituent's electron-withdrawing or electron-donating capacity is therefore critical in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides a comparative analysis of the electron-withdrawing nature of various functional groups, supported by key experimental data.
Data Presentation: A Comparative Analysis of Electronic Parameters
The electron-withdrawing nature of a substituent can be quantified using several experimentally derived parameters. The most common of these are the Hammett substituent constants (σ) and the acid dissociation constant (pKa) of a substituted parent molecule.
-
Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring.[1] The constants are categorized based on the substituent's position: meta (σm) and para (σp). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1][2] The magnitude of the σ value corresponds to the strength of the electronic effect.
-
Acid Dissociation Constant (pKa): The pKa value is a measure of the acidity of a compound.[3] For a series of substituted acids (e.g., benzoic acids or phenols), a lower pKa value relative to the unsubstituted parent compound indicates that the substituent is electron-withdrawing, as it stabilizes the conjugate base.[4][5]
The following table summarizes these key electronic parameters for a range of common substituents, allowing for a direct comparison of their electron-withdrawing strength.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | pKa of Substituted Benzoic Acid | pKa of Substituted Phenol |
| -H | 0.00 | 0.00 | 4.20 | 10.00 |
| -CH₃ | -0.07 | -0.17 | 4.38 | 10.26 |
| -F | 0.34 | 0.06 | 4.14 | 9.95 |
| -Cl | 0.37 | 0.23 | 3.98 | 9.42 |
| -Br | 0.39 | 0.23 | 3.97 | 9.34 |
| -I | 0.35 | 0.18 | 4.01 | 9.30 |
| -OH | 0.12 | -0.37 | 4.08 | 9.48 (ortho), 9.38 (meta) |
| -OCH₃ | 0.12 | -0.27 | 4.09 | 10.21 |
| -NH₂ | -0.16 | -0.66 | 4.78 | 10.30 |
| -CN | 0.56 | 0.66 | 3.64 | 7.95 |
| -NO₂ | 0.71 | 0.78 | 3.44 | 7.14 |
| -CF₃ | 0.43 | 0.54 | 3.66 | 8.70 |
| -COCH₃ | 0.38 | 0.50 | 3.70 | 8.05 |
| -COOH | 0.37 | 0.45 | 3.51 (isophthalic acid) | - |
| -SO₂CH₃ | 0.60 | 0.72 | - | - |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented here are representative.
Experimental Protocols: Determining Electronic Parameters
The quantitative data presented above are derived from precise experimental measurements. The following are detailed methodologies for the key experiments cited.
1. Determination of Hammett Substituent Constants (σ)
Hammett constants are typically determined by measuring the ionization constants of a series of meta- and para-substituted benzoic acids in water at 25°C.[6]
-
Principle: The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a reaction for a substituted compound to the equilibrium constant (K₀) of the unsubstituted compound.[1] For the ionization of benzoic acids, the reaction constant (ρ) is defined as 1.
-
Procedure:
-
Preparation of Solutions: A series of precisely concentrated solutions of the substituted benzoic acids are prepared in a standardized solvent system (typically water).
-
Potentiometric Titration: Each solution is titrated with a standard solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.[7]
-
Determination of pKa: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
Calculation of σ: The Hammett constant (σ) is then calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).
-
2. Determination of pKa Values
The acid dissociation constant (pKa) can be determined by several methods, with potentiometric titration and spectrophotometry being the most common.
-
Potentiometric Titration:
-
Apparatus: A calibrated pH meter with a combination electrode, a burette, and a magnetic stirrer.
-
Procedure: A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture). A standardized solution of a strong base is gradually added from the burette. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized.[7]
-
-
UV-Vis Spectrophotometry:
-
Principle: This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.
-
Procedure: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values.
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]
-
Visualizing the Impact of Electron-Withdrawing Groups
The following diagram illustrates the relationship between a substituent's electronic properties and its effect on the acidity of a benzoic acid derivative. An electron-withdrawing group (EWG) stabilizes the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).
Caption: Logical flow of a substituent's influence on acidity.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.viu.ca [web.viu.ca]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. ulm.edu [ulm.edu]
Benchmarking 2,3-Dichloro-6-fluorobenzaldehyde: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriately functionalized building blocks is paramount to the successful construction of complex molecular architectures. Halogenated benzaldehydes are a cornerstone of this synthetic arsenal, offering a versatile platform for a myriad of chemical transformations. This guide provides a comparative benchmark of 2,3-dichloro-6-fluorobenzaldehyde against other halogenated building blocks, offering insights into its reactivity and potential applications. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar analogues to provide a comprehensive comparative analysis.
Physicochemical Properties: A Comparative Overview
The substitution pattern of halogens on the benzaldehyde ring significantly influences the molecule's physical and chemical properties. The table below presents a comparison of this compound with other relevant halogenated benzaldehydes.
| Property | This compound | 2-Chloro-6-fluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 2,3-Dichlorobenzaldehyde |
| CAS Number | 95399-95-4[1] | 387-45-1[2][3][4] | 83-38-5 | 6334-18-5 |
| Molecular Formula | C₇H₃Cl₂FO[1] | C₇H₄ClFO[2][3][4] | C₇H₄Cl₂O | C₇H₄Cl₂O |
| Molecular Weight | 193.00 g/mol [1] | 158.56 g/mol [2][3][4] | 175.01 g/mol | 175.01 g/mol |
| Melting Point | 56-60 °C[1] | 32-35 °C[4] | 69-71 °C | 65-67 °C |
| Boiling Point | Not available | 104-105 °C[4] | 232 °C | 237 °C |
| Appearance | White to off-white solid | White solid[4] | White to yellow crystalline powder | White to light yellow crystalline powder |
Reactivity Profile: Electronic and Steric Effects
The reactivity of the aldehyde functional group in halogenated benzaldehydes is governed by a combination of electronic and steric effects imparted by the halogen substituents.
Electronic Effects: Halogens exert a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is generally expected to enhance reactivity in reactions such as nucleophilic additions and condensations. For this compound, the presence of three electron-withdrawing halogens is anticipated to render the carbonyl group highly electrophilic.
Steric Effects: Halogen atoms, particularly in the ortho position, can sterically hinder the approach of nucleophiles to the carbonyl group. In the case of this compound, the presence of substituents at the 2- and 6-positions is likely to introduce significant steric hindrance, which may counteract the electronically enhanced reactivity in certain reactions.
The interplay of these electronic and steric effects dictates the overall reactivity and selectivity of the building block in various chemical transformations.
Comparative Performance in Key Synthetic Reactions
While specific experimental data for this compound is scarce, we can infer its likely performance by examining the reactivity of analogous compounds in common synthetic transformations.
Nucleophilic Addition Reactions
The high electrophilicity of the carbonyl carbon in polysubstituted halogenated benzaldehydes generally favors nucleophilic addition reactions. However, steric hindrance from ortho-substituents can play a significant role.
Experimental Protocol: Grignard Reaction (General)
A solution of the halogenated benzaldehyde in an anhydrous etheral solvent (e.g., diethyl ether or THF) is cooled to 0 °C under an inert atmosphere. The Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Expected Outcome: this compound is expected to readily undergo nucleophilic addition with Grignard reagents. However, the yield may be influenced by the steric bulk of both the benzaldehyde and the Grignard reagent due to the ortho-substituents.
Condensation Reactions
Condensation reactions, such as the Knoevenagel and aldol condensations, are fundamental C-C bond-forming reactions that are sensitive to the electrophilicity of the aldehyde.
Experimental Protocol: Knoevenagel Condensation (General)
To a solution of the halogenated benzaldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent like ethanol, a catalytic amount of a base (e.g., piperidine or potassium carbonate) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. The product is typically isolated by filtration or extraction.
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Room Temp, 2-4 h | High (qualitative) |
| 2,6-Dichlorobenzaldehyde | Ethyl Cyanoacetate & Thiourea | K₂CO₃ | Reflux | Not specified |
| Benzaldehyde | Malononitrile | Piperidine | Room Temp | Moderate |
Data for this compound is not available. The presented data for analogous compounds suggests that electron-withdrawing groups facilitate this reaction.
Logical Workflow for a Knoevenagel Condensation
References
Comparative Guide to Analytical Method Validation for the Quantification of 2,3-Dichloro-6-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs). 2,3-Dichloro-6-fluorobenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of validated analytical methods for its quantification, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for the quantification of this compound and similar halogenated benzaldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] While spectroscopic methods like FT-IR and NMR are valuable for structural confirmation, they are not typically employed for quantification.[1]
Comparison of Analytical Methodologies
The choice between GC and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1][2]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[2] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound.[1][2] | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] |
| Sample Preparation | Typically involves simple dilution in a suitable organic solvent.[2] | May require derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH), to enhance UV detection.[1][2] |
| Sensitivity | High sensitivity, particularly with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[1][2] | High sensitivity, especially with UV or fluorescence detectors, which can be enhanced by derivatization.[1][3] |
| Specificity | High, especially when coupled with a mass spectrometer (GC-MS).[1][4] | High, particularly with a Diode Array Detector (DAD) that provides spectral information.[4] |
Quantitative Data Summary
While a specific validated method for this compound is not extensively published, the following table summarizes typical performance parameters that can be expected based on methods validated for analogous halogenated benzaldehydes.[5][6]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Correlation Coefficient, r²) | > 0.999[5][6] | ≥ 0.99[1] |
| Limit of Detection (LOD) | ~0.4 ppm[5][6] | Dependent on derivatization and chromophore; can be in the low ppm range.[2] |
| Limit of Quantification (LOQ) | ~1.2 ppm[5][6] | Dependent on derivatization and chromophore; can be in the low ppm range.[2] |
| Accuracy (Recovery) | 93.7% - 107.7%[5][6] | 98% - 102%[1] |
| Precision (RSD%) | < 5%[5] | ≤ 2%[1] |
Experimental Protocols
The following protocols are adapted from established methods for structurally similar compounds and provide a robust starting point for the quantification of this compound.[5][7] Each laboratory should validate the chosen method according to its internal standard operating procedures and relevant regulatory guidelines.[1]
Gas Chromatography (GC) Method
This method is well-suited for the analysis of the volatile and thermally stable this compound.[1][5]
1. Materials and Reagents:
-
This compound (Reference Standard, >95% purity)
-
GC-grade solvent (e.g., Acetonitrile or Dichloromethane)
-
High-purity carrier gas (Helium or Nitrogen)
-
Gases for Flame Ionization Detector (FID) (Hydrogen and Air)
2. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 8890 GC system or equivalent) equipped with an FID or Mass Spectrometer (MS).[5]
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[5]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range.[5]
-
Vortex to ensure homogeneity.[5]
-
Perform serial dilutions to prepare calibration standards and quality control samples.[1]
4. GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature (FID): 300°C
-
Acquisition Mode (MS): Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.[1]
5. Data Analysis:
-
The retention time of the peak in the sample chromatogram should match that of the reference standard.[5]
-
If using MS, the mass spectrum of the sample peak should match the reference spectrum.[5]
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.[5]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[5]
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This protocol includes a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone derivative, which enhances UV detection.[1]
1. Materials and Reagents:
-
This compound (Reference Standard, >99.5% purity)[7]
-
HPLC grade Acetonitrile and Water[7]
-
2,4-dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (catalytic amount)
-
Sample Diluent: Acetonitrile and water mixture (50:50, v/v)[7]
2. Instrumentation:
-
HPLC System (e.g., Agilent 1260 Infinity II or equivalent) with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[7]
3. Derivatization and Sample Preparation:
-
Prepare a solution of DNPH in acetonitrile with a catalytic amount of sulfuric acid.[1]
-
Mix the sample solution containing this compound with the DNPH reagent.[1]
-
Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.[1]
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[2]
4. HPLC Parameters:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: Optimized for the DNPH derivative (e.g., near its λmax).[1][2]
-
Injection Volume: 20 µL
5. Data Analysis:
-
Integrate the peak area of the derivatized analyte.[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.[1]
-
Determine the concentration of the unknown samples from the calibration curve.[1]
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for GC quantification.
Caption: Experimental workflow for HPLC quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-6-fluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety information and a detailed operational plan for the proper disposal of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4).
This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the safe disposal of this compound, ensuring compliance with general safety standards.
Essential Safety & Hazard Information
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
Adherence to stringent safety protocols is crucial when handling this substance.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol [1] |
| CAS Number | 95399-95-4[1] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective, chemically resistant gloves.[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and is in accordance with institutional and environmental regulations.
Waste Identification and Segregation
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container specifically for this compound waste.
-
Labeling: The label should include the full chemical name, CAS number, and appropriate hazard symbols.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]
-
Utilize PPE: Wear the full personal protective equipment as outlined in the PPE table above.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material.
-
Collection: Collect the absorbed or spilled material and place it into the designated, sealed waste container for disposal.
-
Decontamination: Decontaminate the affected surfaces and any equipment used by scrubbing with alcohol.[1]
Final Disposal
-
Consult Regulations: Final disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.
-
Approved Facility: Dispose of the container and its contents at an approved waste disposal plant.[2] The primary recommended method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[3]
-
Prohibited Disposal: Never dispose of this compound down the drain or into the sanitary sewer system.[3]
Experimental Protocols & Workflows
To ensure clarity and procedural accuracy, the following diagrams illustrate the logical workflows for handling and disposing of this compound.
Figure 1: Disposal Workflow
Figure 2: Spill Management
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
